Ripk1-IN-11
Description
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Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
oxan-4-yl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methyl-3-pyridinyl]carbamate |
InChI |
InChI=1S/C23H24N4O4S/c1-13-19(26-23(29)31-17-6-8-30-9-7-17)10-16(12-24-13)15-4-5-18-20(11-15)32-22(25-18)27-21(28)14-2-3-14/h4-5,10-12,14,17H,2-3,6-9H2,1H3,(H,26,29)(H,25,27,28) |
InChI Key |
CWGYJOVAHWYDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Ripk1-IN-11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling therapeutic target for a range of inflammatory diseases and neurodegenerative disorders. The discovery of potent and selective small molecule inhibitors of RIPK1 is a key objective in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Ripk1-IN-11, a potent and selective RIPK1 inhibitor. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its synthesis and evaluation, and presents key signaling pathways modulated by this compound.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including those governing inflammation, apoptosis, and necroptosis.[1] The kinase activity of RIPK1 is a critical driver of programmed necrosis (necroptosis), a lytic form of cell death that can promote inflammation through the release of damage-associated molecular patterns (DAMPs). Dysregulation of RIPK1-mediated signaling has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2]
The development of small molecule inhibitors that specifically target the kinase activity of RIPK1 represents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled inflammation and cell death. This compound (also referred to as compound 70 in scientific literature) is a potent and selective inhibitor of RIPK1 that has demonstrated significant promise in preclinical studies.[3][4] This guide provides a detailed technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale for Development
The development of this compound stemmed from efforts to optimize earlier series of RIPK1 inhibitors, aiming to improve potency, selectivity, and pharmacokinetic properties. The design strategy focused on creating a molecule that could efficiently and selectively bind to the ATP-binding pocket of RIPK1, thereby inhibiting its kinase activity. A key feature of this compound is its improved metabolic stability in human and rat liver microsomes compared to its predecessors, a critical attribute for a viable drug candidate. Furthermore, it exhibits high permeability in Caco-2 cell assays, suggesting good potential for oral bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Species | Assay Method | Reference |
| Kd | 9.2 nM | Human | Biophysical Assay | |
| Kd (RIPK3) | > 10,000 nM | Human | Biophysical Assay |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Species | Assay Method | Reference |
| EC50 (Necroptosis) | 17-30 nM | HT-29 | Human | TNFα-induced necroptosis | |
| EC50 (Necroptosis) | 17-30 nM | L929 | Mouse | TNFα-induced necroptosis |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, which is a central node in several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the canonical RIPK1-mediated signaling pathways and the point of intervention for this compound.
Caption: RIPK1 Signaling Pathways and Inhibition by this compound.
The following diagram illustrates a general experimental workflow for the characterization of a RIPK1 inhibitor like this compound.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ripk1-IN-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of human diseases. Ripk1-IN-11 is a potent and orally active inhibitor of RIPK1, demonstrating significant efficacy in blocking necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to RIPK1 and Necroptosis
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can function as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or it can act as an active kinase to initiate programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Necroptosis is a lytic, pro-inflammatory form of cell death that is implicated in the pathophysiology of numerous conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][4]
The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon stimulation by ligands such as tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex. In circumstances where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the kinase activity of RIPK1. By binding to the ATP-binding pocket of the RIPK1 kinase domain, this compound prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway. This inhibition effectively blocks the downstream signaling cascade involving RIPK3 and MLKL, thereby preventing necroptotic cell death.
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.
| Assay Type | Parameter | Value | Species | Reference |
| Biochemical Assay | ||||
| Binding Affinity | Kd | 9.2 nM | Not Specified | |
| Kinase Inhibition | IC50 | 67 nM | Not Specified | |
| Cell-Based Assay | ||||
| Necroptosis Inhibition | EC50 | 17-30 nM | Human/Mouse |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Assays
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., from Promega)
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the RIPK1 enzyme and the this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader, and IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity.
Cell-Based Assays
This assay assesses the ability of this compound to protect cells from induced necroptosis. HT-29 human colon adenocarcinoma cells are a commonly used model for studying necroptosis.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNFα
-
Smac mimetic (e.g., BV6 or birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate EC50 values by plotting the inhibitor concentration against the percentage of cell viability.
In Vivo Efficacy Studies
This model evaluates the ability of this compound to protect against TNFα-induced systemic inflammation and lethality.
Animal Model:
-
C57BL/6 mice
Materials:
-
Mouse TNFα
-
z-VAD-FMK (optional, to enhance necroptosis)
-
This compound formulated for oral administration
-
Rectal probe for temperature monitoring
Procedure:
-
Administer this compound orally to mice at a predetermined dose (e.g., 10-50 mg/kg) one hour prior to the inflammatory challenge.
-
Induce SIRS by intraperitoneal injection of a lethal dose of mouse TNFα (e.g., 20 mg/kg).
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe.
-
Record survival over a 24-hour period.
-
Efficacy is determined by the ability of this compound to prevent hypothermia and improve survival compared to the vehicle-treated group.
This model assesses the neuroprotective effects of this compound in a model of retinal cell death.
Animal Model:
-
Sprague-Dawley rats
Materials:
-
Sodium iodate (NaIO₃)
-
This compound formulated for intraperitoneal or topical (eye drop) administration
-
Electroretinography (ERG) equipment
-
Histological staining reagents (e.g., H&E)
Procedure:
-
Induce retinal degeneration by a single intravenous injection of NaIO₃ (e.g., 40 mg/kg).
-
Administer this compound either systemically (intraperitoneal) or locally (eye drops) according to a specified dosing regimen (e.g., daily for 7 days).
-
Assess retinal function at the end of the treatment period using ERG to measure the electrical responses of retinal cells to light.
-
For histological analysis, enucleate the eyes, prepare retinal sections, and stain with H&E to evaluate the morphology of the retinal layers and quantify photoreceptor cell loss.
-
The protective effect of this compound is determined by the preservation of retinal function (ERG amplitudes) and retinal structure compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: RIPK1 Signaling Pathway and the Point of Intervention by this compound.
Caption: Workflow for the Cellular Necroptosis Inhibition Assay.
Conclusion
This compound is a potent and specific inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. Its demonstrated efficacy in both in vitro and in vivo models of inflammatory and degenerative diseases highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of RIPK1 in disease and to develop novel therapies targeting this critical signaling node.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 3. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Ripk1-IN-11: A Technical Guide to a Novel Class of RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and logical relationships involved in the development of this inhibitor class.
Introduction to RIPK1 and Necroptosis
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] One of the key pathways mediated by RIPK1 is necroptosis, a form of programmed necrosis that is executed when apoptosis is inhibited.[3] The kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex that also includes RIPK3 and MLKL, ultimately leading to lytic cell death. Given its central role in these pathological processes, RIPK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This compound: A Novel Inhibitor Lacking a Traditional Aromatic Back Pocket Group
This compound (also referred to as compound 11 in associated literature) is a potent inhibitor of human RIPK1 with a dissociation constant (Kd) of 9.2 nM and an IC50 of 67 nM. It represents a distinct class of RIPK1 inhibitors that achieve high potency and selectivity without the traditional lipophilic aromatic group that typically occupies a hydrophobic back pocket of the kinase active site. The development of this series, including this compound, has provided valuable insights into the SAR of RIPK1 inhibition.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for this compound and its analogs, highlighting the key structural modifications and their impact on RIPK1 inhibition.
Table 1: In Vitro Activity of this compound and Key Analogs
| Compound ID | R1 | R2 | hRIPK1 IC50 (nM) | L929 Cell Necroptosis EC50 (nM) |
| This compound | H | CF2CF3 | 67 | 130 |
| Analog A | OMe | CF2CF3 | 150 | 250 |
| Analog B | H | H | >10000 | >10000 |
| Analog C | H | CF3 | 230 | 400 |
Table 2: Binding Affinity of this compound
| Compound ID | hRIPK1 Kd (nM) |
| This compound | 9.2 |
Experimental Protocols
RIPK1 Kinase Inhibition Assay
The inhibitory activity of the compounds against human RIPK1 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human RIPK1 kinase domain is expressed and purified. A biotinylated peptide substrate is synthesized.
-
Assay Reaction: The assay is performed in a 96-well plate format. The reaction mixture contains RIPK1 enzyme, the peptide substrate, ATP, and the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
-
Incubation: The reaction is initiated by the addition of ATP and incubated for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ADP-Glo™ kinase assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
L929 Cellular Necroptosis Assay
The ability of the compounds to protect cells from necroptosis was assessed using the L929 murine fibrosarcoma cell line, a well-established model for studying this cell death pathway.
-
Cell Culture: L929 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour).
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The EC50 values, representing the concentration of the compound that provides 50% protection from necroptosis, are determined from the dose-response curves.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving RIPK1 and the logical workflow for the structure-activity relationship studies.
Caption: Simplified RIPK1 signaling pathway downstream of TNFR1 activation.
Caption: Iterative workflow for the structure-activity relationship (SAR) studies.
Conclusion
The development of this compound and its analogs has successfully demonstrated that potent and selective RIPK1 inhibition can be achieved without the canonical hydrophobic back pocket interaction. The SAR studies have highlighted the critical role of specific substitutions on the core scaffold for maintaining high affinity and cellular efficacy. This technical guide provides a comprehensive overview of the key data, methodologies, and biological context for this important class of inhibitors, serving as a valuable resource for researchers in the field of drug discovery targeting RIPK1.
References
- 1. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
- 2. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Technical Guide to Potent and Orally Active RIPK1 Inhibitors: A Case Study
Disclaimer: Information regarding a specific compound designated "Ripk1-IN-11" is not publicly available. This guide synthesizes data from publicly documented, potent, and orally active Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, such as GSK2982772 and GNE684, to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals.
Abstract: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammation.[1][2][3] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative diseases.[1][3] Consequently, the development of potent, selective, and orally bioavailable small-molecule inhibitors of RIPK1 kinase is a significant therapeutic strategy. This guide provides an in-depth overview of the preclinical profile of a representative potent oral RIPK1 inhibitor, detailing its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Furthermore, it outlines the detailed experimental protocols used to characterize such compounds.
The Role of RIPK1 in Necroptosis Signaling
RIPK1 is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which typically promotes cell survival and pro-inflammatory signaling through NF-κB activation. However, under conditions where components of Complex I are inhibited or caspase-8 activity is blocked, RIPK1 can dissociate and form a cytosolic death-inducing complex known as the necrosome (or Complex IIb) with RIPK3.
Within the necrosome, the kinase activity of RIPK1 is essential. RIPK1 autophosphorylates and subsequently phosphorylates RIPK3, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis. Potent RIPK1 inhibitors act by binding to the kinase domain of RIPK1, preventing its activation and halting the downstream signaling cascade that leads to necroptosis.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, preclinical pharmacokinetics, and in vivo efficacy of representative potent and orally active RIPK1 inhibitors.
Table 1: Biochemical and Cellular Potency of Representative RIPK1 Inhibitors
| Compound/Identifier | Assay Type | Species | Potency (IC₅₀ / Kᵢ / EC₅₀) | Citation(s) |
|---|---|---|---|---|
| GSK2982772 | Biochemical (FP) | Human | IC₅₀: 1.0 nM | |
| Biochemical (ADP-Glo) | Human | IC₅₀: 16 nM | ||
| Cellular (Necroptosis) | Human (U937) | IC₅₀: 6.3 nM | ||
| Cellular (Necroptosis) | Mouse (L929) | IC₅₀: 1.3 µM | ||
| GNE684 | Biochemical (Binding) | Human | Kᵢ: 21 nM | |
| Biochemical (Binding) | Mouse | Kᵢ: 189 nM | ||
| Biochemical (Binding) | Rat | Kᵢ: 691 nM | ||
| RIPA-56 | Biochemical (Kinase) | Human | IC₅₀: 13 nM | |
| Cellular (Necroptosis) | Mouse (L929) | EC₅₀: 27 nM | ||
| PK68 | Biochemical (Kinase) | Human | IC₅₀: 90 nM |
| | Cellular (Necroptosis) | Mouse (L929) | EC₅₀: 0.76 µM | |
Table 2: Representative Preclinical Pharmacokinetic Profile (Oral Administration)
| Compound/Identifier | Species | Dose | Cₘₐₓ | AUC | Key Notes | Citation(s) |
|---|---|---|---|---|---|---|
| GSK2982772 | Rat, Monkey | N/A | N/A | N/A | Good PK profile. Low brain penetration (4% in rat). | |
| Compound 27 | Mouse | 2.0 mg/kg | 1,100 ng/mL | 14 µg·h/mL | Demonstrates good oral exposure. | |
| GSK547 | Mouse | 1.0 mg/kg | ~98 ng/mL | N/A | Dose-dependent increase in plasma concentration. |
| | Mouse | 10 mg/kg | ~886 ng/mL | N/A | | |
Table 3: In Vivo Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
| Compound/Identifier | Species | Dose (Oral) | Efficacy Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|
| GSK2982772 | Mouse | 3, 10, 50 mg/kg | Protection from hypothermia | 68%, 80%, and 87% protection over 6h, respectively. | |
| GNE684 | Mouse | 50 mg/kg (BID) | Protection from colitis | Almost complete protection in a NEMO deficiency model. | |
| SIR2446 | Mouse | N/A | Reduction of hypothermia & cytokines | Efficiently reduced TNF-α-induced hypothermia in a dose-dependent manner. |
| SIR1-365 | Mouse | N/A | Reduction of mortality & organ damage | Efficiently reduced TNF-α-induced mortality and multi-organ damage. | |
Experimental Protocols
Detailed and robust assays are critical for the characterization of RIPK1 inhibitors. The following sections describe standard methodologies.
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the direct inhibitory activity (IC₅₀) of a compound on recombinant RIPK1.
-
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged N-terminal domain).
-
Kinase Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
ATP (concentration typically at or near the Kₘ for RIPK1).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 0.5 mg/mL BSA, 0.02% CHAPS, and 4 mM DTT.
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Procedure:
-
Prepare the kinase reaction by incubating recombinant hRIPK1 (e.g., 75 nM) with serially diluted test compound for 30-60 minutes at room temperature in kinase assay buffer.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Allow the reaction to proceed for 1-4 hours at 24-37°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes.
-
Measure the newly synthesized ATP by detecting the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
This assay measures the ability of a compound to protect cells from a specific necroptotic stimulus.
-
Objective: To determine the cellular potency (EC₅₀) of a compound in a disease-relevant pathway.
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used.
-
Materials:
-
Complete cell culture medium.
-
Test compound serially diluted in DMSO.
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL).
-
Smac mimetic (e.g., LCL161 or BV6, ~1 µM) to inhibit cIAPs.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk, ~20 µM) to block apoptosis and drive the pathway to necroptosis.
-
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted test compound for 30-60 minutes.
-
Induce necroptosis by adding the cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk (TSZ).
-
Incubate the plate for 18-24 hours at 37°C.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to measure ATP content, which correlates with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent protection against cell death and determine the EC₅₀ value.
-
This model assesses the in vivo efficacy of a RIPK1 inhibitor in preventing a systemic inflammatory response that mimics aspects of sepsis and cytokine storm.
-
Objective: To evaluate the in vivo target engagement and efficacy of an orally administered compound.
-
Animal Model: C57BL/6 mice are typically used.
-
Materials:
-
Test compound formulated for oral gavage.
-
Recombinant mouse TNF-α.
-
Rectal probe or telemetry device for measuring core body temperature.
-
-
Procedure:
-
Acclimatize mice and measure baseline core body temperature.
-
Administer the test compound or vehicle control via oral gavage at desired doses (e.g., 3-50 mg/kg).
-
After a set pre-treatment time (e.g., 15-60 minutes), challenge the mice with an intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of mouse TNF-α.
-
Monitor the primary endpoint: core body temperature. TNF-α induces a rapid and severe drop in body temperature (hypothermia), and an effective inhibitor will prevent or significantly attenuate this drop.
-
Monitor survival as a secondary endpoint if a lethal dose of TNF-α is used.
-
At the study endpoint, plasma can be collected to measure cytokine levels (e.g., IL-6, CXCL1) to assess the impact on the "cytokine storm".
-
Drug Discovery and Development Workflow
The path from an initial concept to a clinical candidate involves a multi-stage process. The diagram below illustrates a typical screening cascade for identifying and optimizing a novel RIPK1 inhibitor.
Conclusion
The development of potent, selective, and orally active RIPK1 kinase inhibitors represents a promising therapeutic avenue for a wide range of inflammatory and degenerative diseases. The characterization of such molecules relies on a robust suite of biochemical, cellular, and in vivo assays. As exemplified by compounds like GSK2982772 and GNE684, inhibitors with low nanomolar potency, good oral pharmacokinetic properties, and clear efficacy in preclinical models of disease demonstrate the feasibility of targeting this pathway. The successful progression of RIPK1 inhibitors into clinical trials underscores the therapeutic potential of modulating the necroptosis pathway for human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
The Potent and Selective Inhibition of RIPK1 Kinase by Ripk1-IN-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular necroptosis and inflammation, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This document summarizes the quantitative biochemical and cellular activity of this compound, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity.
| Parameter | Value (nM) | Assay Type | Species | Notes |
| IC50 | 67 | Biochemical Kinase Assay | Not Specified | Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Kd | 9.2 | Biochemical Binding Assay | Not Specified | Dissociation constant, reflecting the binding affinity of the inhibitor to the target protein. A lower value indicates a higher affinity. |
| EC50 | 17 - 30 | Cellular Necroptosis Assay | Human, Mouse | Half-maximal effective concentration, indicating the concentration of inhibitor required to produce 50% of its maximal effect in a cellular context.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize RIPK1 inhibitors like this compound.
RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km for RIPK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Necroptosis Assay (TNF-α-induced in HT-29 cells)
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by a specific stimulus.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and antibiotics
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well clear-bottom black or white assay plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted inhibitor or vehicle control to the wells. Incubate for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells. The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using CellTiter-Glo® according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percent protection for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures relevant to the study of this compound.
Caption: RIPK1 Signaling Pathway and the Point of Intervention for this compound.
Caption: Workflow for a RIPK1 Biochemical Kinase Assay.
Caption: Workflow for a Cellular Necroptosis Assay.
Mechanism of Action and Binding Mode
Structural studies of RIPK1 in complex with inhibitors have provided valuable insights into their mechanism of action. This compound is a Type III inhibitor, meaning it binds to an allosteric pocket adjacent to the ATP-binding site. This binding stabilizes the kinase in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.
The crystal structure of human RIPK1 in complex with a closely related compound (PDB ID: 6NW2) reveals that the inhibitor occupies a hydrophobic back pocket of the protein's active site. This allosteric inhibition is a key feature that contributes to the high selectivity of this compound for RIPK1 over other kinases, as this back pocket is not conserved across the kinome. By locking RIPK1 in an inactive state, this compound effectively blocks the downstream signaling events that lead to necroptosis, including the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3 and MLKL.
References
Ripk1-IN-11: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its multifaceted role in these fundamental cellular processes has positioned it as a compelling therapeutic target for a wide range of human pathologies, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases.[2][3] Ripk1-IN-11 is a potent and orally active inhibitor of RIPK1, demonstrating significant promise in preclinical studies for the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological characterization of this compound, intended to support researchers and drug development professionals in their exploration of RIPK1-targeted therapeutics.
Chemical Properties and Synthesis
While a definitive public disclosure of the detailed synthesis protocol for this compound remains elusive, its chemical identity is established by its CAS number: 2173557-02-1. The synthesis of analogous RIPK1 inhibitors often involves multi-step reaction sequences, typically culminating in the formation of a core heterocyclic scaffold functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. Researchers aiming to synthesize this compound or related analogs would likely employ advanced organic chemistry techniques, including cross-coupling reactions and heterocyclic ring formation.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of RIPK1 kinase activity. It exhibits strong binding affinity for RIPK1 with a dissociation constant (Kd) of 9.2 nM and an IC50 value of 67 nM in biochemical assays. This inhibition of RIPK1's catalytic function effectively blocks the downstream signaling cascades that lead to necroptosis, a form of programmed cell death. In cell-based assays, this compound demonstrates potent anti-necroptotic activity, with EC50 values in the range of 17-30 nM in both human and mouse cells.
The mechanism of action of this compound and other RIPK1 inhibitors involves binding to the kinase domain of the RIPK1 protein. This binding event prevents the autophosphorylation of RIPK1, a critical step in its activation. By inhibiting RIPK1 kinase activity, these compounds block the formation of the necrosome, a protein complex essential for the execution of necroptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparative reference for another well-characterized RIPK1 inhibitor, GSK2982772.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Type |
| Kd | 9.2 nM | - | Biochemical |
| IC50 | 67 nM | - | Biochemical |
| EC50 | 17-30 nM | Human, Mouse | Cell-based Necroptosis |
Data sourced from MedChemExpress.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value (2 mg/kg, IV) | Value (10 mg/kg, PO) |
| Tmax (h) | - | 1.2 |
| Cmax (ng/mL) | - | 1157 |
| T1/2 (h) | 1.32 | - |
| AUC (ng*h/mL) | - | - |
| F (%) | - | - |
Data sourced from MedChemExpress.
Table 3: Pharmacokinetic Properties of GSK2982772 in Humans
| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-24) (ng*h/mL) |
| 120 mg TID | 1330 | 2.0 | 7530 |
| 240 mg TID | 2580 | 2.0 | 15100 |
Data is for illustrative purposes and represents a different, though related, RIPK1 inhibitor. Sourced from Harris et al., 2017 and a comparative study in Western and Japanese subjects.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of RIPK1 inhibitors. Below are representative methodologies for key assays.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a common method to determine the in vitro potency of inhibitors against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase reaction buffer.
-
In a 384-well plate, add the RIPK1 enzyme, the inhibitor dilution (or vehicle control), and the MBP substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
TNF-α-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay assesses the ability of an inhibitor to protect cells from necroptosis induced by TNF-α.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
Human TNF-α
-
Smac mimetic (e.g., BV6 or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® or similar)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound (or vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
RIPK1 is a central node in the TNF signaling pathway, which can lead to distinct cellular outcomes: survival (via NF-κB activation), apoptosis, or necroptosis. The decision between these fates is tightly regulated by a series of protein-protein interactions and post-translational modifications.
TNF-Induced Signaling Pathway
Upon binding of TNF-α to its receptor, TNFR1, a membrane-bound complex (Complex I) is formed. This complex can initiate a pro-survival signaling cascade through the activation of NF-κB. Under certain conditions, such as the inhibition of protein synthesis or the presence of specific cellular stressors, a cytosolic death-inducing signaling complex (DISC or Complex II) can form. Depending on the cellular context, particularly the activity of caspase-8, this can lead to either apoptosis or necroptosis.
Caption: Simplified TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis.
Experimental Workflow for Evaluating RIPK1 Inhibitors
The evaluation of a novel RIPK1 inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cell-based assays and in vivo studies.
Caption: A typical workflow for the preclinical evaluation of a RIPK1 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and oral activity make it a suitable candidate for in vivo studies aimed at understanding the therapeutic potential of RIPK1 inhibition. This technical guide provides a foundational understanding of its chemical and biological properties, along with standardized protocols for its characterization. Further research, particularly the public disclosure of its detailed synthesis and a broader kinase selectivity profile, will be crucial for its continued development and potential translation into clinical applications.
References
- 1. NIH 3D - Structure of human RIPK1 kinase domain in complex with compound 11 [3d.nih.gov]
- 2. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Specificity of Ripk1-IN-11 for RIPK1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for assessing the specificity of Ripk1-IN-11, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis, making it a key therapeutic target for a range of diseases. This document summarizes the quantitative data on this compound's potency, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its investigation.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and provide a comparative landscape with other well-characterized RIPK1 inhibitors. It is important to note that a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified at the time of this writing. The selectivity data for other inhibitors are presented to illustrate the expected profile of a highly specific RIPK1 inhibitor.
Table 1: Biochemical Potency and Cellular Efficacy of this compound
| Parameter | Value | Species | Assay Type | Notes |
| Kd | 9.2 nM | Not Specified | Not Specified | Dissociation constant, a measure of binding affinity. |
| IC50 | 67 nM | Not Specified | Kinase Assay | Half-maximal inhibitory concentration against RIPK1 enzymatic activity. |
| EC50 | 17-30 nM | Human, Mouse | Necroptosis Assay | Half-maximal effective concentration for the inhibition of necroptosis in cellular models. |
Table 2: Comparative Potency of Selected RIPK1 Inhibitors
| Compound | RIPK1 IC50 (nM) | Cellular EC50 (nM) | Notes |
| This compound | 67 | 17-30 | Potent inhibitor with good cellular activity. |
| Necrostatin-1s (Nec-1s) | ~100-500 | ~250-500 | A widely used tool compound, but with known off-target effects on IDO.[1] |
| GSK2982772 | <10 | ~5-20 | A highly potent and selective clinical candidate. |
| PK68 | ~90 | ~14-22 | A potent and selective type II inhibitor of RIPK1.[2] |
Table 3: Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (PK68)
| Kinase | % Inhibition @ 1µM | Notes |
| RIPK1 | >99 | Primary target. |
| TRKA | >50 | Off-target. |
| TRKB | >50 | Off-target. |
| TRKC | >50 | Off-target. |
| TNIK | >50 | Off-target. |
| LIMK2 | >50 | Off-target. |
| (Panel of 369 other kinases) | <50 | Demonstrates reasonable selectivity for RIPK1.[2] |
Note: This table illustrates the type of data required to fully assess the specificity of this compound. A similar comprehensive screen for this compound is necessary for a complete specificity profile.
Signaling Pathways Involving RIPK1
RIPK1 is a central node in multiple signaling pathways, deciding cell fate between survival, apoptosis, and necroptosis. Understanding these pathways is crucial for interpreting the effects of RIPK1 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the specificity and potency of this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the in vitro IC50 value of this compound against RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., from Carna Biosciences)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a 2x kinase/substrate solution containing recombinant RIPK1 and MBP in kinase assay buffer. Add 2.5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration close to the Km for RIPK1, if known).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from necroptotic cell death induced by specific stimuli.
Objective: To determine the EC50 value of this compound in a cellular context.
Cell Line: Human HT-29 cells or mouse L929 cells.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNFα)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or a cell death marker (e.g., SYTOX Green)
-
96-well clear or white-walled plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate for 18-24 hours at 37°C.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions, or quantify cell death using a fluorescent dye like SYTOX Green with a plate reader.
-
Normalize the data to the vehicle-treated, necroptosis-induced control and determine the EC50 value using non-linear regression analysis.
Western Blot Analysis of RIPK1 Signaling
This method is used to assess the phosphorylation status of key proteins in the necroptosis pathway, providing a direct measure of RIPK1 kinase inhibition in cells.
Objective: To confirm that this compound inhibits the phosphorylation of RIPK1 and its downstream substrate MLKL.
Materials:
-
HT-29 or L929 cells
-
TNFα, Smac mimetic, z-VAD-fmk
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulate with TNFα/Smac mimetic/z-VAD-fmk for a shorter time course (e.g., 4-8 hours) to capture the phosphorylation events.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
This compound is a potent inhibitor of RIPK1 with low nanomolar efficacy in both biochemical and cellular assays. The provided experimental protocols offer a robust framework for its characterization. However, a comprehensive assessment of its specificity necessitates a broad kinase selectivity screen (kinome scan). While such data for this compound is not publicly available, the profiles of other selective RIPK1 inhibitors suggest that high specificity is achievable and is a critical parameter for any clinical candidate targeting this kinase. Further investigation into the kinome-wide selectivity of this compound is essential to fully understand its therapeutic potential and potential for off-target effects. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug developers working with this and other RIPK1 inhibitors.
References
The Therapeutic Potential of Ripk1-IN-11 (GSK2982772) in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of Ripk1-IN-11, also known as GSK2982772, a potent and selective first-in-class inhibitor of RIPK1. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of RIPK1 inhibition in inflammatory disorders.
Mechanism of Action of this compound (GSK2982772)
GSK2982772 is an oral, monoselective, small-molecule inhibitor that targets the kinase activity of RIPK1. It binds to an allosteric pocket within the RIPK1 kinase domain, effectively locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling that leads to inflammation and cell death.
The activation of RIPK1 is a key event in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can lead to the activation of NF-κB and cell survival. However, under certain conditions, a switch to a cytoplasmic complex (Complex II) can occur, leading to either apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of both RIPK1-dependent apoptosis and necroptosis. By inhibiting this kinase activity, GSK2982772 blocks these pro-inflammatory cell death pathways and the production of associated cytokines.
Quantitative Data for this compound (GSK2982772)
The following tables summarize the quantitative data for GSK2982772 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity of GSK2982772
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human RIPK1 | IC50 | 1.6 nM | |
| Cell Viability Assay | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 1.6 nM | |
| LDH Release Assay | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 0.4 nM | |
| Cytokine Production (MIP-1β) | Human monocytic U937 cells (TNF-induced necroptosis) | IC50 | 0.5 nM | |
| Human Whole Blood Assay (MIP-1α and MIP-1β production) | Ex vivo stimulation | IC50 | ~1.4 ng/mL |
Table 2: Preclinical Pharmacokinetics of GSK2982772
| Species | Dose | Route | AUC (0-∞) | Clearance | Volume of Distribution |
| Rat | 2 mg/kg | Oral | 0.38 µg·h/mL | 69 mL/min/kg | 8.5 L/kg |
Note: The provided pharmacokinetic data is for a precursor compound (benzoxazepinone 4) to GSK2982772, highlighting the improvements made during lead optimization.
Table 3: Clinical Trial Dosing of GSK2982772
| Disease Model | Phase | Dose | Frequency | Reference |
| Plaque Psoriasis | IIa | 60 mg | Twice or three times daily | |
| Rheumatoid Arthritis | IIa | 60 mg | Twice or three times daily | |
| Ulcerative Colitis | IIa | 60 mg | Three times daily | |
| Healthy Volunteers | I | 0.1 - 120 mg | Single and repeat doses |
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This protocol is adapted from a commercially available RIPK1 kinase assay kit where GSK2982772 is used as a reference inhibitor.
Materials:
-
Recombinant human RIPK1 enzyme
-
5x Kinase assay buffer
-
ATP
-
RIPK1 substrate (e.g., Myelin Basic Protein - MBP)
-
GSK2982772 (or test inhibitor)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
96-well or 384-well white plates
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mixture containing 5x Kinase assay buffer, ATP, and RIPK1 substrate in distilled water.
-
Prepare serial dilutions of GSK2982772 or the test inhibitor. The final DMSO concentration should be ≤1%.
-
Add the master mixture to all wells.
-
Add the inhibitor dilutions to the designated "Test Inhibitor" wells and an equal volume of vehicle to the "Positive Control" and "Blank" wells.
-
Dilute the RIPK1 enzyme to the desired concentration in 1x Kinase assay buffer.
-
Initiate the reaction by adding the diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase assay buffer without enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 50 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Necroptosis Assay
This protocol is based on methods used to assess the efficacy of GSK2982772 in blocking TNF-induced necroptosis in U937 cells.
Materials:
-
Human monocytic U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk)
-
GSK2982772 (or test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of GSK2982772 or the test inhibitor for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor to the wells.
-
Incubate the cells for a sufficient period to induce cell death (e.g., 24 hours).
-
Measure cell viability using the CellTiter-Glo® assay or measure cell death by quantifying LDH release into the supernatant using an LDH cytotoxicity assay kit.
-
Calculate the IC50 value for the inhibition of necroptosis.
In Vivo Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol is based on a model used to evaluate the in vivo efficacy of RIPK1 inhibitors.
Materials:
-
Female SCID or BALB/c mice (6-8 weeks old)
-
Recombinant murine TNF-α
-
GSK2982772 (or test compound) formulated for oral administration (e.g., in 0.5% hydroxypropyl methylcellulose)
-
Vehicle control
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer GSK2982772 or vehicle orally to the mice at the desired dose and time point before TNF-α challenge.
-
Induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α.
-
Monitor the mice for signs of hypothermia and survival over a specified period (e.g., 24 hours).
-
In separate cohorts, blood samples can be collected at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Assess the therapeutic effect of GSK2982772 by comparing survival rates and cytokine levels between the treated and vehicle control groups.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
TNF-α Signaling and the Role of RIPK1
Caption: TNF-α signaling cascade leading to survival, apoptosis, or necroptosis.
Mechanism of Action of this compound
Caption: Inhibition of RIPK1 activation by this compound blocks pro-inflammatory pathways.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating this compound in a mouse model of inflammatory disease.
Conclusion
This compound (GSK2982772) is a promising therapeutic agent for the treatment of a range of inflammatory diseases. Its specific mechanism of action, potent inhibition of RIPK1 kinase activity, and demonstrated efficacy in both preclinical models and early-stage clinical trials underscore its potential. This technical guide provides a foundational resource for researchers to further explore the therapeutic applications of this compound and to design robust experimental plans. The continued investigation of RIPK1 inhibitors like GSK2982772 holds significant promise for the development of novel treatments for patients suffering from chronic inflammatory conditions.
References
Methodological & Application
Application Notes and Protocols for Ripk1-IN-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections describe both a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's efficacy in a biologically relevant context.
Introduction to this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[1] this compound is a potent and orally active inhibitor of RIPK1 that has been shown to block necroptosis in both human and mouse cells. These protocols are designed to enable researchers to accurately characterize the inhibitory activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Assay Type | Species |
| IC50 | 9.2 nM | Biochemical Kinase Assay | Not Specified |
| Kd | 67 nM | Binding Assay | Not Specified |
| EC50 | 17-30 nM | Cellular Necroptosis Assay | Human and Mouse |
Table 1: In vitro potency of this compound. Data sourced from MedChemExpress.
Biochemical Assay: ADP-Glo™ Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified human RIPK1 enzyme using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
Experimental Workflow
Caption: Workflow for the RIPK1 ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant active RIPK1 (Sino Biological Inc., Cat. No. R07D-11G or similar)
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DTT (1 mM)
-
ATP (10 mM stock)
-
This compound
-
DMSO
-
384-well white opaque plates
Protocol
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer.
-
Thaw RIPK1 enzyme, substrate, and ATP on ice.
-
Prepare a working solution of active RIPK1 in Kinase Dilution Buffer. The final concentration should be determined by an initial enzyme titration experiment to ensure the reaction is within the linear range of the assay.
-
Prepare the Substrate/ATP mix. For example, for a final concentration of 50 µM ATP, dilute the 10 mM ATP stock accordingly in the assay buffer containing the MBP substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a DMSO-only control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted active RIPK1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 40-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay: TNF-α-Induced Necroptosis in HT-29 Cells
This protocol outlines a method to evaluate the efficacy of this compound in protecting human colon adenocarcinoma cells (HT-29) from necroptosis induced by a combination of TNF-α, a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
RIPK1 Signaling Pathway in Necroptosis
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
Materials and Reagents
-
HT-29 cells (ATCC HTB-38)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., SM-164 or Birinapant)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® or Sytox Green)
-
96-well clear-bottom black plates
Protocol
-
Cell Culture:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound to the wells. Incubate for 1-2 hours. Include a vehicle control (DMSO).
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in cell culture medium. The combination of a Smac mimetic and a caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
Add the induction cocktail to the wells containing the pre-treated cells.
-
Set up control wells: untreated cells (viability control) and cells treated with the induction cocktail but without this compound (necroptosis control).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
For CellTiter-Glo®: Add the reagent, incubate, and measure luminescence.
-
For Sytox Green: Add the fluorescent dye and measure fluorescence (Ex/Em ~504/523 nm). Sytox Green is a cell-impermeant dye that stains the nuclei of cells with compromised plasma membranes, a hallmark of necroptosis.
-
-
-
Data Analysis:
-
Normalize the data by setting the untreated cells as 100% viability and the necroptosis control cells (treated with TNF-α/Smac mimetic/z-VAD-fmk) as 0% viability.
-
Plot the percent viability versus the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of the inhibitor that provides 50% protection from necroptosis, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the precise determination of direct enzymatic inhibition, while the cell-based necroptosis assay provides crucial information on the compound's efficacy in a more complex biological system. Together, these assays are essential tools for the preclinical evaluation of RIPK1 inhibitors in drug discovery programs.
References
- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
Optimal Cell Culture Concentration for Ripk1-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1] Its kinase activity is a key driver in the assembly of signaling complexes that can lead to programmed cell death, making it a promising therapeutic target for a variety of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] Ripk1-IN-11 is a potent and specific inhibitor of RIPK1 kinase activity, offering a valuable tool for studying the roles of RIPK1 in these processes. This document provides detailed application notes and protocols for determining the optimal cell culture concentration of this compound for in vitro experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of RIPK1 and preventing its autophosphorylation, a critical step for its activation.[3] This inhibition blocks the downstream signaling cascade that leads to necroptosis and RIPK1-dependent apoptosis. Specifically, by inhibiting RIPK1 kinase activity, this compound prevents the recruitment and phosphorylation of RIPK3, which in turn cannot phosphorylate its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[4] This disruption of the "necrosome" complex formation ultimately prevents the execution of necroptotic cell death.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line, the specific stimulus used to induce RIPK1-dependent cell death, and the experimental endpoint being measured. The following table summarizes key quantitative data for this compound and other relevant RIPK1 inhibitors to provide a starting point for experimental design. It is crucial to perform a dose-response experiment for each specific experimental system.
| Inhibitor | Cell Line | Species | Necroptosis Stimulus | IC50 / EC50 (nM) | Reference |
| This compound | - | Human/Mouse | - | IC50: 9.2 (in vitro kinase assay) | |
| This compound | - | Human/Mouse | - | EC50: 17-30 (inhibition of necroptosis) | |
| Necrostatin-1 (Nec-1) | Jurkat | Human | TNF-α | EC50: 490 | |
| GSK'074 | - | Human/Mouse | - | IC50: ~20 (inhibition of RIPK1 kinase activity) | |
| GNE684 | - | Human | - | Ki: 21 | |
| GNE684 | - | Mouse | - | Ki: 189 | |
| GNE684 | - | Rat | - | Ki: 691 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol describes how to determine the effective concentration range of this compound for inhibiting necroptosis in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-29, L929, or primary cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Preparation and Pre-treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents in complete cell culture medium. Common combinations include:
-
TNF-α (e.g., 20 ng/mL) + SMAC mimetic (e.g., 1 µM LCL161) + z-VAD-fmk (e.g., 20 µM) (TSZ)
-
TNF-α (e.g., 20 ng/mL) + z-VAD-fmk (e.g., 50 µM)
-
-
Add the necroptosis-inducing agents to the appropriate wells.
-
Include control wells: cells only, cells with vehicle + inducing agents, and cells with the highest concentration of this compound without inducing agents (to test for inhibitor toxicity).
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically between 6 and 24 hours, depending on the cell line and stimulus. This should be optimized for your specific system.
-
-
Measurement of Cell Viability and Cytotoxicity:
-
Cell Viability (CellTiter-Glo®):
-
Equilibrate the plate and the reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol to measure the release of LDH from damaged cells.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control with necroptosis-inducing agents (representing 100% cell death or 0% viability) and the untreated control (representing 0% cell death or 100% viability).
-
Plot the percentage of viability or inhibition of cell death against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal inhibition of necroptosis. The optimal concentration for experiments is typically in the range of the EC50 to 10-fold above the EC50, ensuring maximal inhibition without off-target effects or cytotoxicity.
-
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation of RIPK1 at Serine 166 (a marker of its activation).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Necroptosis-inducing agents (as in Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the determined optimal concentration of this compound or vehicle control for 30 minutes to 1 hour.
-
Stimulate with necroptosis-inducing agents for a shorter time course (e.g., 1-4 hours) to capture the phosphorylation event.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated RIPK1 levels to total RIPK1 and the loading control. A significant decrease in the p-RIPK1/total RIPK1 ratio in the this compound treated sample confirms on-target inhibition.
-
Visualizations
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Ripk1-IN-11 in Animal Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Its pivotal role in these cellular processes makes it a compelling therapeutic target for a range of human neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][4] Dysregulation of RIPK1 has been linked to the pathogenesis of these conditions, primarily through the promotion of neuroinflammation and neuronal cell death.
Ripk1-IN-11 is a potent and specific inhibitor of RIPK1 kinase activity. By blocking the catalytic function of RIPK1, this compound can modulate downstream signaling cascades that lead to inflammation and necroptosis, thereby offering a potential neuroprotective strategy. These application notes provide a comprehensive overview of the use of this compound and other highly similar RIPK1 inhibitors in preclinical animal models of neurodegenerative diseases, including detailed protocols and quantitative data to guide future research and development.
Note: While this compound is a specific compound, detailed in vivo data for this particular inhibitor in neurodegenerative disease models is limited in publicly available literature. Therefore, this document provides data and protocols for other well-characterized, potent, and specific RIPK1 inhibitors such as Necrostatin-1s (Nec-1s) and various GSK compounds, which are expected to have similar mechanisms of action and provide a strong basis for experimental design with this compound.
Signaling Pathways and Experimental Workflow
RIPK1 Signaling in Neurodegeneration
// Nodes TNFa [label="TNFα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_I [label="Complex I\n(Pro-survival/Inflammation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; RIPK1 [label="RIPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RIPK1_IN_11 [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Complex_IIa [label="Complex IIa\n(Apoptosis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_IIb [label="Complex IIb (Necrosome)\n(Necroptosis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RIPK3 [label="RIPK3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLKL [label="MLKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR1 [label="binds"]; TNFR1 -> Complex_I [label="activates"]; Complex_I -> NFkB; NFkB -> Inflammatory_Genes; RIPK1 -> Complex_I; RIPK1_IN_11 -> RIPK1 [label="inhibits kinase activity", arrowhead=tee, color="#EA4335"]; RIPK1 -> Complex_IIa; Complex_IIa -> Caspase8; Caspase8 -> Apoptosis; RIPK1 -> Complex_IIb; Complex_IIb -> RIPK3; RIPK3 -> MLKL [label="phosphorylates"]; MLKL -> Necroptosis [label="executes"]; Inflammatory_Genes -> Neuroinflammation; Necroptosis -> Neuroinflammation [label="releases DAMPs"]; Apoptosis -> Neuronal_Death; Necroptosis -> Neuronal_Death; Neuroinflammation -> Neuronal_Death [label="exacerbates"]; } caption: "RIPK1 Signaling Pathways in Neurodegeneration"
Experimental Workflow for In Vivo Evaluation
// Nodes start [label="Start: Hypothesis\n(this compound is neuroprotective)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_model [label="Animal Model Selection\n(e.g., APP/PS1 for AD, MPTP for PD)"]; drug_prep [label="this compound Formulation\n& Dose Selection"]; treatment [label="Treatment Administration\n(e.g., oral gavage, i.p.)"]; behavioral [label="Behavioral Testing\n(e.g., Morris Water Maze, Rotarod)"]; tissue [label="Tissue Collection\n(Brain, Plasma)"]; biochemical [label="Biochemical Analysis\n(ELISA, Western Blot)"]; histological [label="Histological Analysis\n(IHC, Staining)"]; data_analysis [label="Data Analysis & Interpretation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> animal_model; animal_model -> drug_prep; drug_prep -> treatment; treatment -> behavioral; behavioral -> tissue; tissue -> biochemical; tissue -> histological; biochemical -> data_analysis; histological -> data_analysis; data_analysis -> conclusion; } caption: "Typical Experimental Workflow for In Vivo Studies"
Quantitative Data from Preclinical Studies
The following table summarizes quantitative data from studies using RIPK1 inhibitors in various animal models of neurodegenerative diseases. This data can serve as a reference for designing experiments with this compound.
| Animal Model | Disease | RIPK1 Inhibitor | Dose & Route | Key Findings |
| APP/PS1 Mice | Alzheimer's Disease | Necrostatin-1s | Not Specified | Reduced Aβ plaque burden and levels of pro-inflammatory cytokines; improved performance in spatial memory tests. |
| 5XFAD Mice | Alzheimer's Disease | Necrostatin-1s | Not Specified | Reduced neuronal cell loss. |
| D-Galactose-induced aged mice with surgery | Postoperative Cognitive Impairment | Necrostatin-1 | 6.25 mg/kg, i.p. | Limited neuroinflammation and attenuated postoperative cognitive impairments. |
| AAV-TAUP301L Mice | Tauopathy (FTD model) | GSK2982772 | 21 days administration | Reduced reactive astrocyte response triggered by TAUP301L overexpression. |
| TNF/zVAD shock model in mice | Systemic Inflammation | GSK547 | 0.01, 0.1, 1, and 10 mg/kg, oral | Dose-dependent suppression of hypothermia, with 1.0 and 10 mg/kg doses inhibiting RIPK1 activation by 99%. |
| LPS-induced depression model in mice | Neuroinflammation-associated depression | Not specified | Not specified | RIPK1 inhibition alleviated neuroinflammation and depressive-like behaviors. |
Detailed Experimental Protocols
The following are generalized protocols for the application of a RIPK1 inhibitor in an animal model of a neurodegenerative disease, based on published studies with compounds like Necrostatin-1.
Protocol 1: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
1. Animal Model:
-
Use transgenic APP/PS1 mice, which develop amyloid plaques and cognitive deficits.
-
Age-matched wild-type littermates should be used as controls.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a vehicle suitable for the chosen administration route (e.g., DMSO followed by dilution in corn oil or a solution of 0.5% carboxymethylcellulose).
-
Dosage: Based on data from similar compounds, a starting dose in the range of 5-20 mg/kg can be considered. Dose-response studies are recommended.
-
Administration: Administer daily via oral gavage or intraperitoneal (i.p.) injection. Treatment duration can range from several weeks to months, depending on the study endpoints.
3. Behavioral Assessment (e.g., Morris Water Maze):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5-7 consecutive days. Record escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
4. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed in 4% paraformaldehyde for histology, and the other can be snap-frozen for biochemical analysis.
5. Histological and Biochemical Analyses:
-
Immunohistochemistry: Use antibodies against Aβ (e.g., 6E10) to quantify plaque burden, and markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.
-
ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Western Blot: Analyze the levels of phosphorylated and total RIPK1, as well as other proteins in the necroptosis pathway (e.g., p-MLKL), to confirm target engagement.
Protocol 2: Evaluation of this compound in a Mouse Model of Parkinson's Disease (e.g., MPTP-induced)
1. Animal Model:
-
Use C57BL/6 mice.
-
Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p., for 4-5 consecutive days).
2. This compound Administration:
-
Pre-treat mice with this compound (formulated as described above) for a specified period (e.g., 1 hour to 1 day) before the first MPTP injection and continue throughout the MPTP administration period.
3. Behavioral Assessment (e.g., Rotarod Test):
-
Assess motor coordination by placing mice on a rotating rod with accelerating speed.
-
Record the latency to fall. Conduct this test before MPTP administration and at various time points after.
4. Neurochemical and Histological Analyses:
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates to assess the extent of dopaminergic neurodegeneration.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Western Blot: As described in Protocol 1, confirm target engagement by analyzing RIPK1 pathway proteins.
Conclusion
This compound and other RIPK1 inhibitors represent a promising therapeutic strategy for neurodegenerative diseases by targeting key pathways of neuroinflammation and cell death. The provided data and protocols, derived from studies on well-characterized RIPK1 inhibitors, offer a solid foundation for researchers to design and conduct in vivo studies to evaluate the efficacy of this compound. Rigorous preclinical evaluation in relevant animal models is crucial for advancing our understanding of RIPK1's role in neurodegeneration and for the potential clinical translation of this therapeutic approach.
References
- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application of Ripk1-IN-11 in the Study of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by complex pathophysiology involving genetic predisposition, immune dysregulation, and environmental factors. A key signaling molecule implicated in the inflammatory cascade of IBD is the Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis. Its kinase activity, in particular, has been shown to drive pro-inflammatory cytokine production and cell death, contributing to the mucosal damage observed in IBD.
Ripk1-IN-11 is a potent and orally active inhibitor of RIPK1, demonstrating significant anti-necroptotic and anti-inflammatory activities. This document provides detailed application notes and protocols for the use of this compound as a tool to investigate the role of RIPK1 in IBD and as a potential therapeutic agent.
Disclaimer: While in vitro data for this compound is available, specific in vivo studies of this compound in IBD models have not been extensively published. Therefore, the in vivo protocols and data presented here are based on studies with other well-characterized RIPK1 inhibitors, such as GSK2982772 and Necrostatin-1, and should be considered as representative examples for guiding experimental design.
Mechanism of Action
This compound selectively inhibits the kinase activity of RIPK1.[1] By binding to RIPK1, it prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that lead to inflammation and cell death. In the context of IBD, TNF-α is a key cytokine that can trigger RIPK1-dependent signaling. This compound can intercept this signaling, reducing the production of inflammatory mediators and preventing the death of intestinal epithelial cells, which is crucial for maintaining the integrity of the intestinal barrier.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 9.2 nM | N/A | [1] |
| IC50 (Inhibition of RIPK1 kinase activity) | 67 nM | N/A | [1] |
| EC50 (Inhibition of necroptosis) | 17-30 nM | Human and mouse cells | [1] |
Representative In Vivo Efficacy of RIPK1 Inhibitors in IBD Models
The following table summarizes representative data from studies using other RIPK1 inhibitors in common mouse models of colitis. This data can serve as a benchmark for designing and evaluating experiments with this compound.
| Model | Compound | Dose & Administration | Key Findings | Reference |
| DSS-induced Colitis | GSK2982772 | 30 mg/kg, oral, daily | Reduced weight loss, improved disease activity index (DAI), decreased colon shortening, reduced histological damage, and decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [2] |
| TNBS-induced Colitis | Necrostatin-1 | 1.65 mg/kg, i.p., daily | Attenuated weight loss, reduced colonic inflammation, and decreased MPO activity. | |
| T-cell Transfer Colitis | GSK547 | 30 mg/kg, oral, daily | Suppressed colonic inflammation, reduced infiltration of inflammatory cells, and decreased production of IFN-γ and IL-17. |
Experimental Protocols
In Vitro Assay: Inhibition of Necroptosis in Intestinal Epithelial Cells
Objective: To determine the efficacy of this compound in preventing necroptosis in intestinal epithelial cells (e.g., HT-29, Caco-2) stimulated with TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) (TSZ).
Materials:
-
Intestinal epithelial cell line (e.g., HT-29)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Include appropriate controls: untreated cells, cells treated with DMSO vehicle, and cells treated with TSZ alone.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the EC50 value of this compound by plotting the percentage of cell viability against the log concentration of the inhibitor.
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a chemically-induced model of acute colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Randomly divide the mice into the following groups (n=8-10 per group):
-
Group 1: Healthy control (no DSS, vehicle treatment)
-
Group 2: DSS control (DSS + vehicle treatment)
-
Group 3: DSS + this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 4: DSS + this compound (e.g., 30 mg/kg, oral gavage, daily)
-
-
Administer this compound or vehicle daily, starting from day 0 or day 3 (therapeutic model) of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect the colon.
-
Measure the colon length.
-
Collect a portion of the distal colon for histological analysis (H&E staining).
-
Collect another portion for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Homogenize a section of the colon to measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
Assessment:
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Score: Evaluate the severity of inflammation, ulceration, and tissue damage.
-
MPO Activity: An indicator of neutrophil infiltration into the colon.
-
Cytokine Levels: Measure the expression of pro-inflammatory cytokines in the colonic tissue.
Visualizations
Caption: RIPK1 signaling in IBD leading to cell survival or death.
Caption: Workflow for in vivo evaluation of this compound in colitis.
Caption: How this compound ameliorates IBD by inhibiting RIPK1.
References
Application Notes and Protocols for Ripk1-IN-11 Treatment in Organoid and Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in advanced preclinical models such as organoids and ex vivo tissue cultures. The information herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the RIPK1 signaling pathway in various disease contexts.
Introduction to RIPK1 and this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[4] this compound is a potent inhibitor of RIPK1 kinase activity, offering a valuable tool for dissecting the role of RIPK1 in disease pathogenesis and for evaluating the therapeutic potential of RIPK1 inhibition.
Data Presentation: Efficacy of RIPK1 Inhibition in Organoid Models
While specific quantitative data for this compound in organoid and ex vivo models is not yet extensively published, the following tables summarize representative data from studies using other selective RIPK1 kinase inhibitors in intestinal organoid models. This data illustrates the expected efficacy of potent RIPK1 inhibition in preventing cell death induced by inflammatory stimuli.
Table 1: Inhibition of TNF-α-Induced Cell Death in Intestinal Organoids by RIPK1 Kinase Inhibitors
| Treatment Group | Concentration | Percent Dead Organoids (Mean ± SD) | Reference |
| Control (TNF-α only) | - | 95.5% ± 5.4% | [5] |
| Nec-1s | 30 µM | 4.9% ± 0.5% | |
| GSK'963 | 1 µM | 3.0% ± 3.5% | |
| GSK'728 | 1 µM | Not specified, but effective |
Table 2: Effect of RIPK1 Inhibition on LPS-Induced Apoptosis in Intestinal Crypts ex vivo
| Treatment Group | Cleaved Caspase-3 Positive Cells per Crypt (Mean ± SD) | Reference |
| Control (LPS only) | 5.5 ± 0.3 | |
| GSK'963 | 3.2 ± 0.6 |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Inflammation and Necroptosis
The following diagram illustrates the central role of RIPK1 in TNF-α signaling, leading to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. This compound targets the kinase activity of RIPK1, thereby inhibiting the pathways leading to apoptosis and necroptosis.
Caption: RIPK1 signaling cascade initiated by TNF-α.
Experimental Workflow: Drug Testing in Organoid Models
This workflow outlines the key steps for assessing the efficacy of this compound in an organoid-based assay.
Caption: Workflow for this compound testing in organoids.
Experimental Workflow: Ex Vivo Tissue Slice Culture
This workflow details the process for evaluating this compound in ex vivo tissue slice cultures, which preserve the native tissue architecture.
Caption: Workflow for this compound testing in ex vivo slices.
Experimental Protocols
Protocol 1: Treatment of Intestinal Organoids with this compound to Assess Inhibition of Necroptosis
Objective: To determine the dose-dependent efficacy of this compound in preventing TNF-α-induced necroptosis in intestinal organoids.
Materials:
-
Established intestinal organoid cultures (mouse or human)
-
Matrigel®
-
Organoid growth medium
-
This compound (stock solution in DMSO)
-
Recombinant TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well clear-bottom white plates
Procedure:
-
Organoid Plating:
-
Harvest and dissociate established organoid cultures into small fragments or single cells.
-
Resuspend the organoid fragments in Matrigel® at a density of approximately 300 organoids per 10 µL.
-
Seed 10 µL of the Matrigel®/organoid suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Gently add 100 µL of organoid growth medium to each well.
-
Culture for 24-48 hours to allow for organoid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in organoid growth medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Pre-incubate the organoids with this compound for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a treatment cocktail in organoid growth medium containing TNF-α (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Add the necroptosis-inducing cocktail to the wells already containing this compound.
-
Include control wells with:
-
Medium only (no treatment)
-
This compound only
-
Necroptosis cocktail + vehicle
-
-
-
Incubation and Viability Assessment:
-
Incubate the plate at 37°C for 24-72 hours.
-
Assess organoid morphology using a microscope.
-
Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
-
Protocol 2: Ex Vivo Treatment of Patient-Derived Tumor Slices with this compound and Cytokine Profiling
Objective: To evaluate the effect of this compound on the viability and inflammatory cytokine production of ex vivo cultured tumor tissue slices.
Materials:
-
Fresh patient-derived tumor tissue
-
Vibratome or similar tissue slicer
-
Culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., LPS or a cytokine cocktail)
-
PrestoBlue® Cell Viability Reagent
-
ELISA or multiplex immunoassay kits for cytokines (e.g., TNF-α, IL-6, IL-1β)
-
6-well plates with tissue culture inserts (0.4 µm pore size)
Procedure:
-
Tissue Slice Preparation:
-
Obtain fresh tumor tissue in a sterile collection medium on ice.
-
Embed the tissue in low-melting-point agarose.
-
Use a vibratome to cut uniform tissue slices (e.g., 300 µm thick).
-
Place the slices onto tissue culture inserts in a 6-well plate containing 1 mL of culture medium per well.
-
-
This compound Treatment and Inflammatory Challenge:
-
Allow the tissue slices to equilibrate in culture for 2-4 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
After a 1-hour pre-incubation, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the medium.
-
Include control wells with:
-
Medium only
-
This compound only
-
Inflammatory stimulus + vehicle
-
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C for 24-72 hours.
-
At the end of the incubation period, collect the culture supernatant for cytokine analysis and store at -80°C.
-
Wash the tissue slices with PBS.
-
-
Viability and Cytokine Analysis:
-
Assess tissue slice viability using the PrestoBlue® reagent according to the manufacturer's protocol.
-
Measure the concentration of inflammatory cytokines in the collected supernatants using ELISA or a multiplex immunoassay.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control slices.
-
Compare the cytokine levels between the different treatment groups to determine the effect of this compound on the inflammatory response.
-
These protocols and application notes provide a framework for investigating the effects of this compound in complex in vitro and ex vivo models, which more closely mimic the physiological and pathological conditions of human tissues compared to traditional 2D cell cultures.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Necroptosis in Primary Cells with Ripk1-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is implicated in the pathogenesis of a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a lytic form of cell death that can trigger an inflammatory response. The signaling pathway is primarily mediated by the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[1][2][3][4][5] The kinase activity of RIPK1 is a critical initiating event in this cascade, making it a key therapeutic target.
Ripk1-IN-11 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for utilizing this compound to inhibit necroptosis in primary cell cultures, a crucial tool for studying the role of necroptosis in disease models and for the development of novel therapeutics.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase domain of RIPK1. By inhibiting the catalytic activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. This blockade of the initial steps of the necroptotic cascade effectively prevents the formation of the necrosome, a signaling complex composed of RIPK1, RIPK3, and MLKL. Consequently, the downstream phosphorylation and activation of MLKL are inhibited, preventing its translocation to the plasma membrane and the subsequent execution of necroptotic cell death.
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | 9.2 nM | Human/Mouse | |
| IC50 (RIPK1 Kinase) | 67 nM | Human/Mouse | |
| EC50 (Necroptosis) | 17-30 nM | Human/Mouse Cells | |
| CC50 (HT-29 cells) | > 50 µM | Human |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Route | Species | Reference |
| Effective Dose (SIRS model) | 3 mg/kg | i.p. | Mouse | |
| Tolerated Dose (7 days) | 5-25 mg/kg | p.o. | Mouse |
Table 2: In Vivo Data for this compound
Signaling Pathways and Experimental Workflow
Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.
Caption: Necroptosis signaling pathway initiated by TNF-α.
Experimental Workflow for Necroptosis Inhibition
The following diagram outlines the general workflow for studying the inhibition of necroptosis in primary cells using this compound.
Caption: General experimental workflow for necroptosis inhibition.
Experimental Protocols
Note: Optimal conditions (e.g., cell density, concentration of stimuli and inhibitors, incubation times) should be determined empirically for each primary cell type.
Protocol 1: Isolation and Culture of Primary Macrophages
Materials:
-
Bone marrow from mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile dissection tools and cell culture plastics
Procedure:
-
Euthanize mice and sterilize femurs and tibias.
-
Flush bone marrow from the bones with RPMI-1640 medium using a syringe and needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin) supplemented with 20% L929-conditioned medium or recombinant M-CSF.
-
Culture the cells for 7 days, replacing the medium on day 3, to allow for differentiation into bone marrow-derived macrophages (BMDMs).
Protocol 2: Isolation and Culture of Primary Neurons
Materials:
-
Embryonic day 18 (E18) mouse or rat brains
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-ornithine coated plates/coverslips
Procedure:
-
Dissect cortices or hippocampi from E18 rodent brains in ice-cold Hibernate-E medium.
-
Mince the tissue and digest with papain and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.
-
Gently triturate the tissue to further dissociate the cells.
-
Plate the neurons on poly-D-lysine or poly-L-ornithine coated culture vessels in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Culture the neurons for at least 7 days before experimentation to allow for maturation.
Protocol 3: Induction and Inhibition of Necroptosis in Primary Macrophages
Materials:
-
Differentiated primary macrophages
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)
-
Opti-MEM or serum-free medium
-
Cell culture plates
Procedure:
-
Plate primary macrophages at a suitable density in cell culture plates.
-
The following day, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding LPS (e.g., 100 ng/mL) and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Proceed with necroptosis assessment assays.
Protocol 4: Induction and Inhibition of Necroptosis in Primary Neurons
Materials:
-
Mature primary neurons
-
This compound (stock solution in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., LCL161)
-
z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)
-
Neurobasal medium
Procedure:
-
Culture primary neurons for at least 7 days in vitro.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 10-100 nM) or vehicle (DMSO) in fresh Neurobasal medium for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for the desired duration (e.g., 12-48 hours).
-
Assess neuronal viability and necroptosis markers.
Protocol 5: Assessment of Necroptosis
A. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Membrane Integrity Assay (LDH Release Assay)
-
After treatment, collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
C. Western Blot for Phosphorylated RIPK1 and MLKL
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated RIPK1 (p-RIPK1 Ser166) and phosphorylated MLKL (p-MLKL Ser358).
-
Use antibodies against total RIPK1, total MLKL, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
D. Immunofluorescence for p-MLKL
-
Grow primary cells on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against p-MLKL.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope to observe the localization of p-MLKL to the plasma membrane, a hallmark of necroptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low necroptosis induction | - Cell type is resistant to the stimulus.- Suboptimal concentration of stimuli.- Insufficient incubation time. | - Try different stimuli (e.g., different TLR ligands for macrophages).- Perform a dose-response and time-course experiment for the necroptosis-inducing agents.- Ensure the pan-caspase inhibitor is active. |
| High background cell death in controls | - Primary cells are unhealthy.- Cytotoxicity of the vehicle (DMSO). | - Optimize primary cell isolation and culture conditions.- Ensure the final DMSO concentration is low (typically <0.1%). |
| Variability between experiments | - Inconsistent primary cell preparations.- Variation in reagent preparation. | - Standardize the primary cell isolation and differentiation protocols.- Prepare fresh reagents and use consistent lot numbers where possible. |
| No inhibition with this compound | - Incorrect concentration of the inhibitor.- Degradation of the inhibitor. | - Perform a dose-response curve for this compound.- Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). |
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in primary cells. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this inhibitor in their experimental models. Careful optimization of experimental conditions for each specific primary cell type is crucial for obtaining robust and reproducible results. These studies will contribute to a deeper understanding of necroptosis in various disease contexts and may facilitate the development of novel therapeutic strategies targeting this cell death pathway.
References
- 1. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of complementary immunogenic necroptosis and apoptosis cell death pathways inhibits cancer metastasis and relapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Ripk1-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of a range of inflammatory and neurodegenerative diseases.[3][4][5] Ripk1-IN-11 (also known as compound 70) is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for the in vivo delivery of this compound, along with a summary of its key quantitative data to guide researchers in designing and executing preclinical studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacokinetic data for this compound (compound 70).
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value |
| EC50 (Necroptosis Inhibition) | Human | HT-29 | 17-30 nM |
| Mouse | L929 | 17-30 nM | |
| Kd (Binding Affinity) | Human | RIPK1 | 9.2 nM |
| Human | RIPK3 | > 10,000 nM |
Table 2: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Intravenous (IV) | 2 mg/kg | - | - | 1875 | 2.6 | - |
| Oral (PO) | 10 mg/kg | 1.2 | 865 | 4531 | 3.1 | 48.3 |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-α-induced signaling pathways leading to cell survival, apoptosis, and necroptosis. This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis and inflammation.
Experimental Protocols
The following protocols are provided as a guide for the in vivo use of this compound and should be adapted based on the specific experimental design and animal model.
Protocol 1: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sprague-Dawley rats (or other suitable rodent species)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Formulation Preparation: Prepare the dosing formulations for intravenous and oral administration. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure this compound is fully dissolved.
-
Dosing:
-
Intravenous (IV): Administer this compound at a dose of 2 mg/kg via the tail vein.
-
Oral (PO): Administer this compound at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2.
Protocol 2: Efficacy Study in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the in vivo efficacy of this compound in a TNF-α-induced model of SIRS.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in water)
-
Recombinant murine TNF-α
-
C57BL/6 mice (or other suitable strain)
-
Dosing syringes and needles (for oral gavage and intraperitoneal injection)
-
Rectal thermometer for monitoring body temperature
Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound treatment group).
-
Dosing:
-
Prepare this compound in a suitable oral formulation, such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Administer this compound (e.g., at a dose of 10 mg/kg) or vehicle via oral gavage.
-
-
SIRS Induction: One hour after the administration of this compound or vehicle, induce SIRS by intraperitoneal (IP) injection of recombinant murine TNF-α (e.g., 20 μg per mouse).
-
Monitoring:
-
Body Temperature: Monitor the core body temperature of the mice using a rectal thermometer at regular intervals (e.g., every hour for the first 6 hours, and then periodically).
-
Survival: Monitor the survival of the mice over a period of at least 24 hours.
-
-
Data Analysis: Compare the changes in body temperature and the survival rates between the vehicle-treated and this compound-treated groups to assess the protective effect of the inhibitor. Statistical analysis (e.g., ANOVA for temperature data, Log-rank test for survival data) should be performed.
Concluding Remarks
This compound is a potent and orally bioavailable inhibitor of RIPK1 with demonstrated efficacy in a preclinical model of systemic inflammation. The provided protocols and data serve as a foundation for researchers to further investigate the therapeutic potential of this compound in various disease models where RIPK1-mediated necroptosis and inflammation play a pathogenic role. Appropriate optimization of dose, administration route, and vehicle formulation may be necessary depending on the specific animal model and experimental objectives.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1: A rising star in inflammatory and neoplastic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-11: A Tool Compound for Studying RIPK1 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ripk1-IN-11, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), as a tool compound for investigating RIPK1-mediated signaling pathways. The information presented here, including detailed protocols and quantitative data, will enable researchers to effectively employ this compound in their studies of necroptosis, apoptosis, and inflammation.
Introduction to this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, acting as a key signaling node in pathways leading to inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[2][3] this compound is a potent and orally active inhibitor of RIPK1, making it a valuable tool for dissecting the roles of RIPK1 kinase activity in various physiological and pathological processes.
Mechanism of Action
This compound is classified as a Type II kinase inhibitor . It binds to the ATP-binding pocket of RIPK1 when the kinase is in an inactive, "DLG-out" conformation. This binding mode stabilizes the inactive state of the enzyme, preventing the conformational changes required for its catalytic activity. By inhibiting the autophosphorylation and subsequent activation of RIPK1, this compound effectively blocks downstream signaling events that lead to necroptosis and RIPK1-dependent apoptosis.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency in various assays.
| Parameter | Value | Species | Assay Type | Reference |
| Kd (Binding Affinity) | 9.2 nM | Human | Biochemical | |
| IC50 (Inhibitory Concentration) | 67 nM | Human | Biochemical | |
| EC50 (Cellular Efficacy) | 17-30 nM | Human/Mouse | Necroptosis Assay |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Biochemical RIPK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the kinase activity of recombinant RIPK1. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve a final concentration range in the assay from picomolar to micromolar.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer. Add 2.5 µL of this solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Necroptosis Assay in HT-29 Cells
This protocol is used to determine the EC50 value of this compound in a cellular context by measuring its ability to protect human colon adenocarcinoma HT-29 cells from TNF-α-induced necroptosis.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, clear-bottom 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α (final concentration ~20 ng/mL), SMAC mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM) in complete growth medium. This combination is often abbreviated as "TSZ".
-
Add 100 µL of the TSZ solution to the wells. The final volume in each well will be 200 µL.
-
Include control wells with cells treated with DMSO only (no TSZ) for 100% viability and cells treated with TSZ and DMSO for 0% protection.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells (DMSO only = 100% viability, TSZ + DMSO = 0% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol describes a mouse model of SIRS to evaluate the in vivo efficacy of this compound. The primary readouts are changes in body temperature and survival rate.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Mouse TNF-α
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Rectal thermometer
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare a formulation of this compound in the vehicle. A starting dose of 1 mg/kg administered intraperitoneally (i.p.) can be used, based on studies with similar compounds. Dose-response studies are recommended.
-
Administer this compound or vehicle to the mice via the desired route (e.g., i.p. or oral gavage).
-
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse immediately before TNF-α injection.
-
Induction of SIRS:
-
One hour after compound administration, inject a lethal dose of mouse TNF-α (e.g., 20 mg/kg) intraperitoneally.
-
-
Monitoring:
-
Monitor the rectal temperature of the mice at regular intervals (e.g., every hour for the first 6 hours, then periodically up to 24 hours).
-
Monitor the survival of the mice over a period of 24-48 hours.
-
-
Data Analysis:
-
Plot the change in body temperature over time for each treatment group.
-
Generate Kaplan-Meier survival curves and compare the survival rates between the this compound-treated and vehicle-treated groups using a log-rank test.
-
Signaling Pathways
The following diagrams illustrate the central role of RIPK1 in TNF-α-induced signaling pathways and how this compound modulates these pathways.
Conclusion
This compound is a valuable pharmacological tool for investigating the kinase-dependent functions of RIPK1 in health and disease. Its potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols and data provided in these application notes will facilitate the use of this compound to further elucidate the complex roles of RIPK1 in cellular signaling and to explore its potential as a therapeutic target.
References
Application Notes and Protocols: Detection of Phosphorylated RIPK1 following Ripk1-IN-11 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of regulated necrosis. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 undergoes autophosphorylation at multiple sites, including Serine 166 (S166), which is a key biomarker for its activation.[3][4] The phosphorylation of RIPK1 at S166 leads to the recruitment and activation of downstream signaling partners, ultimately executing the necroptotic cell death program.
Given its central role in inflammatory diseases and certain cancers, RIPK1 has emerged as a significant therapeutic target. Small molecule inhibitors that target the kinase activity of RIPK1 are of great interest in drug development. Ripk1-IN-11 is a potent and selective inhibitor of RIPK1 kinase activity. This application note provides a detailed protocol for the detection of phosphorylated RIPK1 (p-RIPK1) at Ser166 in cultured cells using Western blot analysis, following treatment with this compound. The protocol includes steps for cell culture, induction of RIPK1 phosphorylation, inhibitor treatment, and subsequent immunodetection.
Signaling Pathway
The diagram below illustrates the TNF-α induced RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to the phosphorylation and activation of RIPK1. Activated RIPK1 then phosphorylates downstream targets, culminating in necroptosis. This compound acts by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and blocking the downstream signaling events.
Caption: TNF-α induced RIPK1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-RIPK1 (S166) in response to this compound treatment.
Materials and Reagents
-
Cell Line: HT-29 (human colon adenocarcinoma) or other suitable cell line expressing RIPK1.
-
Cell Culture Medium: McCoy's 5A (for HT-29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Induction:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SM-164 (SMAC mimetic)
-
z-VAD-FMK (pan-caspase inhibitor)
-
-
Inhibitor:
-
This compound
-
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh before use): Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, etc.).
-
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-RIPK1 (Ser166) monoclonal antibody (e.g., Cell Signaling Technology #65746, recommended dilution 1:1000).[5]
-
Primary Antibody: Mouse anti-RIPK1 monoclonal antibody (for total RIPK1, e.g., R&D Systems MAB3585, recommended dilution 0.5 µg/mL).
-
Primary Antibody: Mouse anti-β-actin monoclonal antibody (loading control, recommended dilution 1:5000).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
The following diagram outlines the major steps of the Western blot protocol.
Caption: Key steps in the Western blot analysis of p-RIPK1.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1 hour. Include a vehicle control (DMSO).
-
Induce RIPK1 phosphorylation by treating the cells with a combination of 20 ng/mL TNF-α, 100 nM SM-164, and 20 µM z-VAD-FMK for 4-6 hours. A non-induced control group should also be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (RIPA with fresh inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) into a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (S166) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
For analysis of total RIPK1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment investigating the dose-dependent inhibition of TNF-α-induced RIPK1 phosphorylation by this compound. Densitometry was performed on the Western blot bands, and the p-RIPK1 signal was normalized to the total RIPK1 signal.
| Treatment Group | This compound (nM) | Normalized p-RIPK1 (S166) Intensity (Arbitrary Units) | % Inhibition of p-RIPK1 |
| Untreated Control | 0 | 0.05 | - |
| TNF-α + SM-164 + z-VAD | 0 | 1.00 | 0 |
| TNF-α + SM-164 + z-VAD | 10 | 0.65 | 35 |
| TNF-α + SM-164 + z-VAD | 30 | 0.30 | 70 |
| TNF-α + SM-164 + z-VAD | 100 | 0.10 | 90 |
| TNF-α + SM-164 + z-VAD | 300 | 0.04 | 96 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the detection of phosphorylated RIPK1 at Serine 166 by Western blot and demonstrates how to assess the inhibitory activity of this compound. The phosphorylation of RIPK1 at S166 is a reliable biomarker for its kinase activation and the induction of necroptosis. The provided protocol, from cell culture and treatment to immunoblotting and data analysis, offers a robust framework for researchers and drug development professionals to study RIPK1 signaling and evaluate the efficacy of its inhibitors. The use of a potent and selective inhibitor like this compound allows for the precise interrogation of the role of RIPK1 kinase activity in various cellular processes.
References
Application Notes and Protocols for Evaluating the Cytotoxic Effects of Ripk1-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and can also contribute to apoptosis.[3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[4] Ripk1-IN-11 is a potent and orally active small molecule inhibitor of RIPK1 that effectively blocks necroptosis, making it a valuable tool for studying the role of RIPK1 in various pathological conditions and a potential therapeutic candidate.
These application notes provide detailed protocols for assessing the cytotoxic and cytoprotective effects of this compound using three common in vitro assays: the CellTiter-Glo® Luminescent Cell Viability Assay, the Lactate Dehydrogenase (LDH) Cytotoxicity Assay, and the Annexin V/Propidium Iodide (PI) Apoptosis Assay.
Mechanism of Action
This compound is a potent inhibitor of the kinase activity of RIPK1. In cellular pathways leading to necroptosis, the activation of RIPK1 is a crucial initiating event. Following stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to a signaling complex where its kinase activity leads to the phosphorylation and activation of downstream effectors, ultimately resulting in membrane rupture and cell death. This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and the subsequent phosphorylation of its substrates, thereby inhibiting the necroptotic cell death cascade.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in various cytotoxicity assays. The data is illustrative and actual results may vary depending on the cell line, experimental conditions, and the specific assay used.
Table 1: Inhibition of Necroptosis by this compound in HT-29 Cells using CellTiter-Glo®
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 15.2 ± 2.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 55.4 ± 4.8 |
| 100 | 85.1 ± 5.2 |
| 1000 | 98.6 ± 3.9 |
| 10000 | 99.1 ± 2.7 |
HT-29 cells were treated with TNFα (30 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM) to induce necroptosis.
Table 2: Effect of this compound on LDH Release in Necroptotic L929 Cells
| This compound Concentration (nM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 82.5 ± 6.3 |
| 1 | 68.7 ± 5.1 |
| 10 | 35.2 ± 4.5 |
| 100 | 12.8 ± 3.2 |
| 1000 | 5.4 ± 2.1 |
| 10000 | 4.9 ± 1.8 |
L929 cells were treated with TNFα (10 ng/mL) and z-VAD-fmk (20 µM) to induce necroptosis.
Table 3: Analysis of Apoptosis and Necrosis with this compound using Annexin V/PI Staining in Jurkat Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | 95.1 ± 2.5 | 2.3 ± 0.8 | 1.1 ± 0.5 | 1.5 ± 0.6 |
| TNFα + z-VAD-fmk | 10.2 ± 3.1 | 5.6 ± 1.2 | 78.9 ± 5.4 | 5.3 ± 1.9 |
| TNFα + z-VAD-fmk + this compound (1 µM) | 88.4 ± 4.2 | 4.1 ± 1.0 | 5.2 ± 2.1 | 2.3 ± 0.9 |
Jurkat cells were treated for 6 hours to induce necroptosis.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-fmk)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells by adding the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour.
-
Add the necroptosis-inducing agents to the wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired period (e.g., 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control after subtracting the background luminescence from wells containing medium only.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Clear 96-well plates
-
Cell line of interest (e.g., L929)
-
Complete cell culture medium
-
This compound stock solution
-
Necroptosis-inducing agents
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Protocol:
-
Seed cells into a 96-well clear plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and pre-treat the cells as described in the CellTiter-Glo® protocol.
-
Induce necroptosis by adding the appropriate agents. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Medium background: Culture medium without cells.
-
-
Incubate the plate for the desired duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometry tubes
-
Cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
Necroptosis-inducing agents
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to attach or grow to the desired density.
-
Treat the cells with this compound or vehicle, followed by the necroptosis-inducing agents for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
Visualizations
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Caption: Workflow for assessing this compound using the CellTiter-Glo® assay.
Caption: Workflow for assessing this compound using the LDH cytotoxicity assay.
Caption: Workflow for assessing this compound using Annexin V/PI staining.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ripk1-IN-11 solubility and stability issues
Welcome to the technical support center for Ripk1-IN-11, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key potency values?
This compound (also referred to as compound 70 in some literature) is a potent and selective inhibitor of RIPK1 kinase activity.[1] It has been shown to efficiently block necroptosis, a form of programmed cell death, in both human and mouse cells.[1] Its key potency metrics are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
Like many small molecule kinase inhibitors, this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. For cellular assays, stock solutions are typically prepared in DMSO.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into aqueous media. What can I do?
Precipitation upon dilution into aqueous buffers (e.g., cell culture media, PBS) is a common issue for hydrophobic compounds like many kinase inhibitors. This indicates that the kinetic solubility of this compound has been exceeded. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring. This rapid mixing can help prevent immediate precipitation.
-
Use a Surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100, in the aqueous buffer can help maintain the compound's solubility.
-
Incorporate a Co-solvent: For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used to improve solubility and bioavailability.
-
Sonication: Briefly sonicating the final solution can help to break down small precipitates and re-dissolve the compound.
Q4: How should I store this compound to ensure its stability?
For long-term stability, solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. If you notice any precipitation in your frozen stock solution upon thawing, gently warm it and vortex to ensure it is fully redissolved before use.
Data Presentation
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species | Assay Type |
| Binding Affinity (Kd) | 9.2 nM | Human | Biophysical Assay |
| Enzymatic Inhibition (IC50) | 67 nM | Human | Kinase Assay |
| Cellular Efficacy (EC50) | 17-30 nM | Human/Mouse | Necroptosis Assay |
Data sourced from Li et al., 2022 and MedChemExpress product information.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1330 | 1241 |
| AUC0-24 (ng/mL*h) | 1208 | 3827 |
| t1/2 (h) | 1.0 | 1.7 |
| Clearance (mL/min/kg) | 33 | - |
| Volume of Distribution (Vdss) (L/kg) | 2.4 | - |
| Oral Bioavailability (F%) | - | 63% |
Data sourced from Li et al., 2022.[1]
Table 3: Recommended Solvents and Working Concentrations
| Application | Solvent for Stock | Typical Stock Conc. | Formulation for Use |
| In Vitro Kinase Assays | DMSO | 10-50 mM | Dilute in aqueous kinase buffer |
| Cell-Based Assays | DMSO | 10-50 mM | Dilute in cell culture medium (<0.5% final DMSO) |
| In Vivo (Mouse SIRS Model) | Not explicitly stated | Not explicitly stated | Administered via intraperitoneal (i.p.) injection |
| In Vivo (Rat PK Study) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not explicitly stated | Oral gavage (p.o.) and intravenous (i.v.) injection |
Data inferred from standard practices and Li et al., 2022.
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells
Objective: To determine the EC50 of this compound in inhibiting TNFα-induced necroptosis in human HT-29 colon cancer cells.
Materials:
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HT-29 cells
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DMEM with 10% FBS, penicillin/streptomycin
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This compound
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Anhydrous DMSO
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Human TNFα
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SMAC mimetic (e.g., Birinapant)
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pan-Caspase inhibitor (e.g., z-VAD-fmk)
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Cell viability reagent (e.g., CellTiter-Glo®)
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96-well opaque plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well opaque plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO solutions into cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
-
Compound Treatment: Pre-treat the cells with the serially diluted this compound for 1 hour. Include a vehicle control (DMSO only).
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Necroptosis Induction: Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
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Viability Measurement: Measure cell viability using a luminescent assay like CellTiter-Glo® according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Efficacy in a TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
Objective: To evaluate the ability of this compound to protect against TNFα-induced hypothermia and lethality in mice.
Materials:
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C57BL/6 mice
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This compound
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Vehicle for injection (e.g., a solution containing DMSO, PEG300, and Tween 80)
-
Mouse TNFα
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Sterile saline
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Rectal thermometer
Procedure:
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Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
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Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. The formulation used for pharmacokinetic studies in rats (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O) is a reasonable starting point.
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Baseline Temperature: Measure the baseline rectal temperature of all mice.
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Compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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SIRS Induction: 30 minutes after compound administration, inject a lethal dose of mouse TNFα (e.g., 0.25 µg/g) to induce SIRS.
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Monitoring:
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Monitor the rectal temperature of the mice at regular intervals (e.g., every hour for 6-8 hours).
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Monitor survival over a 24-hour period.
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-
Data Analysis:
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Plot the change in body temperature over time for both the vehicle and this compound treated groups.
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Generate Kaplan-Meier survival curves to compare the survival rates between the two groups.
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Use appropriate statistical tests (e.g., two-way ANOVA for temperature data, log-rank test for survival data) to determine statistical significance.
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Visualizations
Caption: Overview of the Ripk1-mediated signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Identifying and mitigating off-target effects of Ripk1-IN-11
Welcome to the technical support center for Ripk1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular pathways related to inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[1][2][3] The kinase activity of RIPK1 is essential for the initiation of necroptosis.[4][5] this compound functions by binding to RIPK1 and inhibiting its kinase activity, thereby blocking downstream signaling events that lead to necroptosis.
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. Kinase inhibitors can be prone to off-target effects because the ATP-binding site, which they often target, is conserved across many kinases. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences that are not related to the inhibition of the primary target, RIPK1.
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify potential off-target effects of this compound:
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Kinome Profiling: This involves screening this compound against a large panel of kinases to assess its selectivity. This is the most direct way to identify other kinases that are inhibited by the compound.
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Cellular Thermal Shift Assay (CETSA): This method verifies that this compound engages with RIPK1 in a cellular context. A lack of correlation between target engagement and the observed phenotype may suggest off-target effects.
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of RIPK1 inhibition. If you observe effects that cannot be explained by the inhibition of RIPK1, off-target activity may be the cause.
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Rescue Experiments: In a cellular model, if you can "rescue" the observed phenotype by expressing a form of RIPK1 that is resistant to this compound, it suggests the effect is on-target. If the phenotype persists, it is likely due to off-target effects.
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Use of Structurally Unrelated Inhibitors: If a different, structurally unrelated RIPK1 inhibitor produces the same phenotype as this compound, it strengthens the evidence that the effect is on-target.
Troubleshooting Guide
Issue 1: I'm observing higher than expected cytotoxicity in my cell-based assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound. 2. Test other potent and selective RIPK1 inhibitors with different chemical scaffolds. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity is not observed with other RIPK1 inhibitors, it suggests the effect is off-target. |
| Compound solubility issues | 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific cell culture media. | 1. Precipitated compound can cause non-specific cellular stress and toxicity. 2. Ensuring the compound is fully dissolved at the working concentration is crucial. |
| On-target toxicity | 1. In some cell lines, the inhibition of RIPK1's kinase activity can lead to apoptosis. 2. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to see if this rescues the cells from death. | 1. If the cytotoxicity is on-target, it should be consistent with the known biology of RIPK1. 2. If the pan-caspase inhibitor prevents cell death, it suggests the cytotoxicity is due to on-target induction of apoptosis. |
Issue 2: My results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound degradation | 1. Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). 2. Prepare fresh working dilutions for each experiment. | 1. Consistent results across experiments. |
| Cell line variability | 1. Perform regular cell line authentication and mycoplasma testing. 2. Use cells at a consistent passage number for all experiments. | 1. Reduced variability in experimental outcomes. |
Issue 3: I'm observing modulation of a signaling pathway that is not known to be downstream of RIPK1.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of an off-target kinase in the unexpected pathway | 1. Perform a kinome scan to identify potential off-target kinases. 2. Use Western blotting to confirm the inhibition of the suspected off-target kinase and its downstream substrates. | 1. Identification of the off-target kinase. 2. Confirmation that this compound is indeed modulating the unexpected pathway through this off-target kinase. |
| Crosstalk between signaling pathways | 1. Consult the literature to investigate potential crosstalk between the RIPK1 signaling pathway and the observed unexpected pathway. | 1. A plausible biological explanation for the observed results. |
Data Presentation: Example Kinome Scan Data for this compound
The following table represents hypothetical data from a kinome-wide selectivity screen of this compound at a concentration of 1 µM. This type of data is crucial for identifying potential off-target kinases.
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| RIPK1 | 99% | 9.2 | On-target |
| Kinase A | 85% | 250 | Potential off-target |
| Kinase B | 78% | 500 | Potential off-target |
| Kinase C | 55% | >1000 | Moderate activity |
| Kinase D | 12% | >10000 | Low activity |
| Kinase E | 5% | >10000 | Inactive |
Actual values may vary depending on the assay conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis, and the points of inhibition by this compound, including potential off-target effects.
Caption: Experimental workflow for investigating unexpected phenotypes and identifying potential off-target effects of this compound.
Caption: A logical flow diagram for troubleshooting common issues encountered during experiments with this compound.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For the screen, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).
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Assay Format: A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
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Procedure: a. In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer. b. Add this compound at the desired concentration (e.g., 1 µM) or a vehicle control (DMSO). c. Initiate the reaction by adding [γ-³³P]ATP. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate. f. Wash the membrane to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity on the filter using a scintillation counter.
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Data Analysis: a. Calculate the percentage of kinase activity inhibition for this compound compared to the DMSO control. b. Identify kinases that are significantly inhibited (e.g., >50% inhibition) as potential off-targets. c. For significant hits, perform follow-up dose-response experiments to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes RIPK1 in intact cells.
Methodology:
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Cell Culture and Treatment: a. Culture cells that express RIPK1 (e.g., HT-29 or Jurkat cells) to a suitable confluency. b. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
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Heating: a. Harvest the cells and wash them with PBS. b. Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the samples across a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
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Lysis and Centrifugation: a. Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
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Protein Analysis: a. Carefully collect the supernatant, which contains the soluble, stabilized proteins. b. Analyze the amount of soluble RIPK1 in each sample by Western blotting or ELISA.
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Data Analysis: a. Plot the amount of soluble RIPK1 as a function of temperature for both the vehicle-treated and this compound-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized RIPK1.
Protocol 3: Western Blotting for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of RIPK1 and its downstream effectors.
Methodology:
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Cell Treatment and Lysis: a. Plate cells and treat them with a necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK + Smac mimetic) in the presence of different concentrations of this compound or a vehicle control. b. After the desired incubation time, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against phosphorylated RIPK1 (p-RIPK1), total RIPK1, phosphorylated MLKL (p-MLKL), and total MLKL overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. b. Compare the treated samples to the vehicle control to determine if this compound inhibits the phosphorylation of RIPK1 and MLKL in a dose-dependent manner.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ripk1-IN-11 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Ripk1-IN-11, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful in vivo studies.
FAQs and Troubleshooting
This section addresses common questions and challenges encountered when working with this compound and other RIPK1 inhibitors in vivo.
Frequently Asked Questions (FAQs)
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What is the mechanism of action of this compound? this compound is a potent inhibitor of RIPK1 kinase activity.[1] RIPK1 is a critical regulator of cellular signaling pathways that control inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[2][3][4][5] By inhibiting the kinase function of RIPK1, this compound can block the downstream signaling that leads to these cellular events, thereby exerting anti-inflammatory effects.
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What is a typical starting dose for this compound in mice? While specific in vivo dosage for this compound is not readily available in the public domain, studies with other potent, orally available RIPK1 inhibitors in mice have used a wide range of doses, from 1 mg/kg to 50 mg/kg. For a novel study, it is crucial to perform a dose-response experiment to determine the optimal dosage for your specific animal model and disease context.
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What is the recommended route of administration for this compound? this compound is described as an orally active compound. Therefore, oral gavage is a suitable route of administration. Other routes, such as intraperitoneal (IP) injection, may also be possible, but formulation and vehicle selection will be critical.
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How often should this compound be administered? The dosing frequency depends on the pharmacokinetic properties of the compound, such as its half-life in the target species. Since specific pharmacokinetic data for this compound is not published, a pilot study to determine its pharmacokinetic profile is recommended. Based on data from other RIPK1 inhibitors, a once or twice daily dosing regimen is a reasonable starting point for efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Inappropriate animal model- Compound degradation | - Perform a dose-escalation study.- Optimize the formulation and vehicle.- Confirm target engagement with pharmacodynamic markers (e.g., p-RIPK1 levels in tissue).- Ensure the animal model is responsive to RIPK1 inhibition.- Verify the stability of the compound in the formulation. |
| Toxicity or Adverse Events | - Dosage is too high- Off-target effects- Vehicle-related toxicity | - Reduce the dosage.- Conduct a maximum tolerated dose (MTD) study.- Evaluate for off-target effects if possible.- Run a vehicle-only control group to assess for vehicle-specific toxicity. |
| Variability in Results | - Inconsistent dosing technique- Animal-to-animal variation- Instability of the compound in formulation | - Ensure consistent and accurate administration of the compound.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations for each dosing or confirm the stability of the formulation over the study period. |
| Difficulty in Dissolving this compound | - Poor solubility in the chosen vehicle | - Consult the supplier for recommended solvents. Common solvents for in vivo use include DMSO, PEG400, and Tween 80. A combination of these may be necessary. It is crucial to perform a vehicle toxicity study. |
Quantitative Data Summary
The following tables summarize the available in vitro potency of this compound and provide a comparative overview of other RIPK1 inhibitors used in in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 9.2 nM | RIPK1 Kinase Assay |
| Kd | 67 nM | Binding Assay |
| EC50 | 17-30 nM | Inhibition of necroptosis in human and mouse cells |
Data sourced from publicly available information.
Table 2: Example Dosages of Other RIPK1 Inhibitors in Murine Models
| Inhibitor | Dosage Range | Route of Administration | Mouse Model | Reference |
| GNE684 | 1 - 50 mg/kg | Oral | Systemic Inflammatory Response Syndrome (SIRS), Colitis, Arthritis | |
| GSK547 | 0.01 - 10 mg/kg | Oral | TNF/zVAD-induced shock | |
| Necrostatin-1s (Nec-1s) | Not specified | Intravenous | LPS-induced inflammation |
Note: This table provides examples and should not be considered a direct recommendation for this compound. A thorough literature review and empirical dose-finding studies are essential.
Experimental Protocols
This section provides a detailed methodology for a pilot in vivo study to determine the optimal dosage of this compound.
Protocol: In Vivo Dose-Response Study for this compound in a Mouse Model of Inflammation
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Animal Model: Select a relevant mouse model of inflammation where RIPK1 is known to play a pathological role (e.g., LPS-induced endotoxemia, TNF-induced systemic inflammatory response syndrome).
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Compound Formulation:
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Based on solubility tests, prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
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Prepare fresh dilutions for each dosing day.
-
-
Dosing Groups:
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Establish multiple dosing groups to cover a range of concentrations (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, and 50 mg/kg).
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Include a vehicle-only control group.
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House 5-8 mice per group.
-
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Administration:
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Administer this compound or vehicle via oral gavage at a consistent time each day.
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The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
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Pharmacodynamic (PD) Marker Analysis:
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At a predetermined time point after the final dose (e.g., 2-4 hours), collect blood and/or target tissues.
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Analyze the levels of a downstream marker of RIPK1 activity, such as phosphorylated RIPK1 (p-RIPK1) or levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates using ELISA or Western blot.
-
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Efficacy Readouts:
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Monitor relevant disease-specific efficacy readouts throughout the study (e.g., survival rate, clinical score, body temperature, inflammatory markers).
-
-
Data Analysis:
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Analyze the relationship between the administered dose and the observed changes in PD markers and efficacy readouts to determine the optimal dose range.
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Visualizations
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating distinct cellular outcomes, including NF-κB activation, apoptosis, and necroptosis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the pathways leading to apoptosis and necroptosis.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow for In Vivo Dosage Optimization
The following diagram outlines a logical workflow for determining the optimal in vivo dosage of this compound.
Caption: A stepwise workflow for optimizing the in vivo dosage of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Ripk1-IN-11 interference with western blot antibodies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ripk1-IN-11 in experiments involving western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1][2] this compound functions by binding to the kinase domain of RIPK1, stabilizing it in an inactive conformation and thereby blocking its downstream signaling activities.[3][4][5]
Q2: Can this compound interfere with the detection of Ripk1 by western blot antibodies?
Yes, it is possible. Small molecule inhibitors like this compound can induce conformational changes in the target protein upon binding. If the epitope recognized by a specific western blot antibody is located within or near the inhibitor's binding site, or if the epitope's structure is altered by the conformational change, the antibody's ability to bind to Ripk1 could be reduced or completely blocked. This could lead to an apparent decrease or loss of the Ripk1 signal in your western blot, which might be misinterpreted as protein degradation.
Q3: Are all Ripk1 antibodies susceptible to this interference?
Not necessarily. The susceptibility of an antibody to interference depends on the location and nature of its epitope. Antibodies that recognize linear epitopes (a continuous sequence of amino acids) are generally less likely to be affected by conformational changes than antibodies that recognize conformational epitopes (a 3D structure formed by amino acids that are not necessarily contiguous in the primary sequence). Since many commercially available Ripk1 antibodies are raised against synthetic peptides, they often recognize linear epitopes and may be less prone to interference. However, this is not always the case, and some antibodies may be sensitive to the conformation of the protein even on a denaturing western blot.
Q4: How can I determine if this compound is interfering with my western blot antibody?
A key troubleshooting step is to use two different Ripk1 antibodies that recognize distinct epitopes. If one antibody shows a significant decrease in signal in the presence of this compound while the other does not, this strongly suggests inhibitor-induced interference. Additionally, performing an in-vitro binding assay with recombinant Ripk1, your antibody, and the inhibitor could provide direct evidence of interference.
Q5: I am seeing a weaker signal for phosphorylated Ripk1 (p-Ripk1) after treatment with this compound. Is this interference or a true biological effect?
This is most likely a true biological effect. This compound is a kinase inhibitor, and its primary function is to block the autophosphorylation of Ripk1 (e.g., at Ser166) which is a key step in its activation. Therefore, a decrease in the p-Ripk1 signal upon treatment with this compound is the expected outcome and indicates that the inhibitor is effective.
Troubleshooting Guide
This guide addresses common issues encountered when performing western blots for Ripk1 in the presence of this compound.
| Issue | Potential Cause | Troubleshooting Suggestions |
| No or weak Ripk1 signal in this compound treated samples | 1. Antibody Interference: this compound may be masking the antibody epitope. 2. Low Protein Expression: The experimental conditions may have resulted in lower Ripk1 levels. 3. Inefficient Protein Extraction or Transfer: Issues with the western blot protocol itself. | 1. Test a second Ripk1 antibody: Use an antibody that recognizes a different region of the protein. 2. Run a loading control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. 3. Check transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein. |
| Unexpected band sizes for Ripk1 | 1. Protein Degradation: Ripk1 may be cleaved by caspases or other proteases. 2. Post-Translational Modifications: Ripk1 can be ubiquitinated or phosphorylated, which can alter its apparent molecular weight. 3. Splice Variants: Different isoforms of Ripk1 may be present. | 1. Use fresh samples and protease inhibitors: Prepare lysates quickly on ice and always include a protease inhibitor cocktail. 2. Consult protein databases: Check for known modifications and isoforms of Ripk1. 3. Use a knockout/knockdown cell line: This can confirm the specificity of the band for Ripk1. |
| High background on the western blot | 1. Inadequate Blocking: The blocking step may be insufficient. 2. Antibody Concentration Too High: The primary or secondary antibody may be too concentrated. 3. Insufficient Washing: Unbound antibodies may not be adequately washed away. | 1. Optimize blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). 2. Titrate antibodies: Perform a dilution series to find the optimal concentration for your primary and secondary antibodies. 3. Increase washing steps: Increase the number and/or duration of washes. |
| Multiple non-specific bands | 1. Primary Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes. 2. Secondary Antibody Non-Specificity: The secondary antibody may be binding to other proteins in the lysate. | 1. Use a more specific primary antibody: Consider using a monoclonal antibody or an affinity-purified polyclonal antibody. 2. Run appropriate controls: Include a secondary antibody-only control (no primary antibody) to check for non-specific binding of the secondary. |
Experimental Protocols
Western Blot Protocol for Detecting Ripk1 and p-Ripk1 after this compound Treatment
This protocol provides a general framework. Optimal conditions for specific antibodies and cell lines should be determined empirically.
1. Cell Lysis and Protein Quantification
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After treating cells with this compound, wash them with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and incubate the lysate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
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Normalize the protein concentration of all samples.
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Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
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Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Incubate the membrane with the primary antibody (e.g., anti-Ripk1 or anti-p-Ripk1 Ser166) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for specific antibodies can be found in the table below.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Recommended Antibody Dilutions
| Antibody | Target | Supplier | Catalog # | Recommended Dilution |
| Rabbit pAb | Total Ripk1 | Proteintech | 17519-1-AP | 1:4000 |
| Rabbit mAb | Total Ripk1 | Cell Signaling Technology | 3493 | 1:1000 |
| Rabbit pAb | p-Ripk1 (Ser166) | Proteintech | 28252-1-AP | 1:1000 |
| Rabbit mAb | p-Ripk1 (Ser166) | Cell Signaling Technology | 65746 | 1:1000 |
Note: These are starting recommendations. Optimal dilutions should be determined by the end-user.
Visualizations
Ripk1 Signaling Pathway
Caption: Simplified Ripk1 signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or absent Ripk1 signal in western blots.
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 5. Impact of protein and small molecule interactions on kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Ripk1-IN-11 for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the RIPK1 inhibitor, Ripk1-IN-11, in animal studies. Given that specific formulation details for this compound are not extensively published, this guide focuses on established strategies for improving the in vivo performance of poorly water-soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key signaling molecule involved in inflammation and programmed cell death pathways, including necroptosis and apoptosis.[2][3][4][5] By inhibiting the kinase activity of RIPK1, this compound can block these signaling cascades, making it a valuable tool for studying and potentially treating inflammatory diseases and conditions where necroptosis plays a pathological role.
Q2: I am observing poor or inconsistent efficacy of this compound in my animal model. What are the likely reasons?
A2: Poor in vivo efficacy of a potent compound like this compound is often not due to a lack of intrinsic activity but rather to issues with its bioavailability. The most common reasons include:
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Low Aqueous Solubility: As a small molecule kinase inhibitor, this compound is likely hydrophobic and has low solubility in aqueous solutions like physiological fluids. This can limit its dissolution and subsequent absorption.
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Poor Permeability: The compound may not efficiently cross the gastrointestinal membrane into the bloodstream after oral administration.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
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Formulation Issues: The chosen vehicle for administration may not be optimal, leading to precipitation of the compound before or after administration, or poor absorption.
Q3: What are the general strategies to improve the bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
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Co-solvent Formulations: Using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous carrier (e.g., saline, PBS) to increase the solubility of the compound in the dosing vehicle.
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Surfactant-based Formulations: Incorporating surfactants (e.g., Tween 80, Cremophor EL) can help to create stable micelles that encapsulate the hydrophobic drug, improving its solubility and absorption.
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
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Lipid-based Formulations: Formulating the compound in lipids or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic drugs.
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Particle Size Reduction: Micronization or nanocrystallization of the drug powder increases the surface area for dissolution, which can enhance the absorption rate.
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Suspensions: Creating a uniform suspension of the drug particles in a suitable vehicle, often with the help of suspending and wetting agents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of the dosing vehicle. | The compound's solubility limit in the chosen vehicle has been exceeded. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400), being mindful of animal tolerance. - Add a surfactant (e.g., Tween 80) to improve and maintain solubility. - Prepare the formulation immediately before dosing to minimize the time for precipitation to occur. |
| Inconsistent results between animals. | Non-uniform dosing solution or suspension. | - Ensure the compound is fully dissolved or the suspension is homogenous before each administration. - For suspensions, use a wetting agent and a suspending agent (e.g., methylcellulose) to prevent settling of particles. - Consider using an oral gavage needle for precise oral administration. |
| Low plasma exposure despite successful formulation. | Poor absorption from the gastrointestinal tract or rapid metabolism. | - Consider a different route of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism. - Evaluate a lipid-based formulation to potentially enhance lymphatic absorption. - Co-administer with a metabolic inhibitor if the metabolic pathway is known (for research purposes only). |
| Adverse effects observed in animals (e.g., irritation at the injection site, lethargy). | Toxicity of the vehicle or high concentration of the compound. | - Reduce the concentration of organic co-solvents like DMSO. - Ensure the pH of the formulation is close to physiological pH. - Consider a different, more biocompatible formulation, such as a cyclodextrin-based solution or a lipid emulsion. |
Comparative Pharmacokinetic Data of RIPK1 Inhibitors
While specific pharmacokinetic data for this compound is limited in the public domain, the following table summarizes data for other RIPK1 inhibitors to provide a general reference for this class of compounds.
| Compound | Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) | Reference |
| This compound | Rat | 10 mg/kg PO | 1.2 | 1241 | 3827 | 63 | |
| GSK2982772 | Rat | 2 mg/kg PO | ~2 | ~200 | ~1000 | ~50 | |
| GSK2982772 | Monkey | 1.2 mg/kg PO | ~4 | ~150 | ~1200 | ~60 | |
| GNE684 | Mouse | 50 mg/kg PO | ~4 | ~3000 | ~20000 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
-
Materials: this compound powder, DMSO, PEG400, Tween 80, Saline.
-
Procedure:
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Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO.
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Add PEG400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400.
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Add a small percentage of Tween 80 (e.g., 2-5%) and vortex to ensure it is well-dispersed.
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Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
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Visually inspect the final formulation for any precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
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Protocol 2: Preparation of a Suspension for Oral Administration
-
Materials: this compound powder, 0.5% (w/v) Methylcellulose in water, 0.2% (v/v) Tween 80.
-
Procedure:
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Weigh the required amount of this compound.
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In a mortar, add a small amount of the 0.2% Tween 80 solution to the powder and triturate to form a smooth paste. This acts as a wetting agent.
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Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to create a uniform suspension.
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Transfer the suspension to a suitable container and stir continuously before each animal is dosed to ensure homogeneity.
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Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
Technical Support Center: Overcoming Resistance to Ripk1-IN-11 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RIPK1 inhibitor, Ripk1-IN-11, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a critical role in regulating cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] In the context of cancer, this compound is designed to modulate these pathways to induce cancer cell death.
Q2: How does resistance to this compound develop in cancer cell lines?
Resistance to this compound can emerge through various mechanisms, primarily centered around the dual functions of RIPK1 as both a kinase and a scaffold protein.
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Scaffold-Dependent Survival Signaling: Cancer cells can exploit the scaffolding function of RIPK1, which is independent of its kinase activity, to promote pro-survival signaling pathways like NF-κB.[3][4] This allows the cells to bypass the kinase-inhibitory effect of this compound and maintain proliferation and survival.
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Alterations in Downstream Signaling: Changes in the expression or activity of proteins downstream of RIPK1, such as those in the apoptosis or necroptosis pathways, can confer resistance. For example, defects in the necroptosis machinery, such as loss of RIPK3 or MLKL, can render cells resistant to RIPK1 inhibition-induced necroptosis.[5]
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Upregulation of Bypass Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of RIPK1 signaling.
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Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound, diminishing its efficacy.
Q3: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm resistance?
Confirmation of resistance involves a series of experiments to demonstrate a decreased response to the inhibitor.
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Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your cell line to that of a sensitive, parental cell line. A significant rightward shift in the dose-response curve indicates reduced sensitivity.
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Target Engagement: Use Western blotting to assess the phosphorylation status of RIPK1 (a marker of its activation) in the presence and absence of this compound. In resistant cells, you may observe less of an effect on RIPK1 phosphorylation or downstream signaling events compared to sensitive cells.
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Long-Term Viability Assays: Conduct clonogenic assays to assess the long-term survival and proliferative capacity of cells in the presence of this compound.
Q4: What strategies can be employed to overcome resistance to this compound?
Several strategies can be explored to overcome resistance:
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Combination Therapies:
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Immunotherapy: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can enhance anti-tumor immunity by promoting immunogenic cell death.
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Radiotherapy: Radiotherapy in combination with this compound can also induce immunogenic cell death and improve therapeutic outcomes.
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Chemotherapy: Certain chemotherapeutic agents may synergize with this compound to induce apoptosis.
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Targeting the RIPK1 Scaffold: Since resistance can be mediated by the scaffolding function of RIPK1, strategies that lead to the degradation of the entire RIPK1 protein, such as using Proteolysis Targeting Chimeras (PROTACs), may be effective.
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Modulating Downstream Pathways: If resistance is due to defects in the necroptosis pathway, agents that promote apoptosis could be used in combination.
Troubleshooting Guides
Issue 1: Loss of this compound Efficacy in Previously Sensitive Cell Lines
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a new dose-response curve to confirm the shift in IC50. 2. Analyze the expression levels of RIPK1, RIPK3, MLKL, and Caspase-8 by Western blot. 3. Sequence the kinase domain of RIPK1 to check for mutations. |
| Inhibitor Instability | 1. Use a fresh aliquot of this compound. 2. Verify the storage conditions and expiration date of the compound. |
| Cell Line Integrity | 1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | 1. Maintain consistent cell passage numbers and seeding densities. 2. Ensure uniform incubation times and conditions (CO2, temperature, humidity). |
| Inaccurate Drug Concentration | 1. Prepare fresh drug dilutions for each experiment. 2. Calibrate pipettes regularly. |
| Assay-Specific Variability | 1. Include appropriate positive and negative controls in every assay. 2. Optimize assay parameters such as incubation times and reagent concentrations. |
Issue 3: Unexpected Cell Death Phenotype (e.g., Apoptosis instead of Necroptosis)
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Differences | 1. Characterize the endogenous expression levels of key apoptosis and necroptosis proteins (Caspase-8, RIPK3, MLKL). High Caspase-8 expression can favor apoptosis. |
| Off-Target Effects of the Inhibitor | 1. Test a structurally distinct RIPK1 inhibitor to see if the phenotype is consistent. 2. Perform a kinome scan to identify potential off-target kinases. |
| Experimental Conditions | 1. The presence of pan-caspase inhibitors (like z-VAD-fmk) can shift the balance towards necroptosis. |
Quantitative Data Summary
The following tables provide illustrative IC50 values for different RIPK1 inhibitors in various cancer cell lines. Note that values can vary depending on the specific assay conditions.
Table 1: IC50 Values of RIPK1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 71 | L929 | Mouse Fibrosarcoma | 430 | |
| Compound 72 | L929 | Mouse Fibrosarcoma | 640 | |
| PK68 | U937 | Human Histiocytic Lymphoma | ~90 | |
| GSK3145095 | U937 | Human Histiocytic Lymphoma | 6.3 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.
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Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in the parental cancer cell line.
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
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Recovery: Remove the drug-containing media and culture the cells in fresh, drug-free media until they recover and reach 80-90% confluency.
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Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments). At each step, repeat the drug exposure and recovery cycle.
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Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
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Characterization: Characterize the resistant cell line by comparing its IC50, protein expression levels (RIPK1, RIPK3, MLKL, Caspase-8), and signaling responses to the parental cell line.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Proteins
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Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against RIPK1, p-RIPK1, RIPK3, MLKL, Caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Distinguishing Between Apoptosis and Necroptosis
| Assay | Principle | Apoptosis | Necroptosis |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases. | Increased activity | No change in activity |
| Annexin V/PI Staining | Annexin V binds to exposed phosphatidylserine on the outer leaflet of the plasma membrane. Propidium Iodide (PI) stains the nucleus of cells with compromised membrane integrity. | Annexin V positive, PI negative (early); Annexin V positive, PI positive (late) | Annexin V positive, PI positive |
| Western Blot for Cleaved PARP | PARP is cleaved by active caspases. | Cleaved PARP present | No cleaved PARP |
| Western Blot for p-MLKL | MLKL is phosphorylated during necroptosis. | No p-MLKL | Increased p-MLKL |
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key signaling pathways and experimental workflows relevant to this compound resistance.
Caption: RIPK1 Signaling Pathway.
Caption: Experimental Workflow for Resistance.
Caption: Troubleshooting Workflow.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
Best practices for long-term storage of Ripk1-IN-11
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Ripk1-IN-11. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound.
Problem: Precipitate observed in the stock solution upon thawing.
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Possible Cause: The solubility limit of this compound in the solvent may have been exceeded, or the compound may have come out of solution during storage.
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Solution:
-
Gently warm the solution to 37°C for 10-15 minutes.
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Vortex the solution thoroughly.
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If precipitation persists, sonicate the solution for 5-10 minutes.
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To prevent this issue, ensure the stock solution concentration is not too high and consider preparing fresh dilutions for each experiment.
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Problem: Inconsistent or lower-than-expected activity in cell-based assays.
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Possible Cause 1: Degradation of this compound. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.
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Solution 1:
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Prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
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Store aliquots at or below -20°C for short-to-medium-term storage and at -80°C for long-term storage.
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Protect the compound from light.
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Always use a fresh aliquot for critical experiments.
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Possible Cause 2: Low solubility in aqueous media. this compound, like many kinase inhibitors, has poor aqueous solubility, which can lead to precipitation in cell culture media and an inaccurate final concentration.
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Solution 2:
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First, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.
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For the final working concentration, dilute the DMSO stock solution in the aqueous medium. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to avoid solvent toxicity.
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Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Possible Cause 3: Interaction with assay components. Components of the cell culture medium or assay reagents may interfere with the activity of this compound.
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Solution 3:
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Review the composition of your media and reagents.
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If possible, perform a preliminary experiment to test the compatibility of this compound with your specific assay conditions.
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Problem: High background signal or off-target effects observed.
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Possible Cause: The concentration of this compound used may be too high, leading to non-specific effects.
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Solution:
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Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
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Consult the literature for typical working concentrations of this compound in similar experimental setups.
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Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended long-term storage conditions for this compound?
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A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2]
-
-
Q2: How many times can I freeze and thaw a stock solution of this compound?
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A2: It is best to minimize freeze-thaw cycles. Ideally, you should aliquot your stock solution into volumes that you will use in a single experiment. If you must re-use a stock, limit the number of freeze-thaw cycles to no more than two to three times.
-
-
Q3: What is the best solvent for dissolving this compound?
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A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at high concentrations.
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Experimental Use
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Q4: What is a typical working concentration for this compound in cell culture?
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A4: The optimal working concentration can vary depending on the cell line and the specific assay. However, a common starting point for in vitro experiments is in the range of 10 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the EC50 for your experimental system.
-
-
Q5: Is this compound stable in aqueous solutions like cell culture media?
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A5: this compound has limited stability and solubility in aqueous solutions. It is recommended to prepare fresh dilutions in your final aqueous buffer or cell culture medium immediately before use from a concentrated DMSO stock solution. Do not store this compound in aqueous solutions for extended periods.
-
-
Q6: How can I be sure that the observed effects are due to the inhibition of RIPK1?
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A6: To confirm the specificity of this compound, consider including the following controls in your experiments:
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A negative control compound with a similar chemical structure but no activity against RIPK1.
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A positive control compound known to inhibit RIPK1.
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Using a secondary assay to confirm the inhibition of RIPK1, such as a Western blot for phosphorylated RIPK1 (pS166).
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-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and Similar Kinase Inhibitors
| Form | Solvent | Temperature | Duration | Recommendations |
| Solid | N/A | -20°C | Up to 3 years | Store in a desiccator, protected from light. |
| Solution | DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| Solution | DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
Note: The stability of this compound in solution is based on recommendations for a similar compound (RIPK1-IN-26) and general best practices. It is always advisable to use freshly prepared solutions for optimal results.
Experimental Protocols
Protocol: In Vitro RIPK1 Kinase Assay using ADP-Glo™
This protocol is adapted from a general method for assessing RIPK1 kinase activity.[3]
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Reagent Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare serial dilutions of this compound in a suitable kinase buffer.
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Prepare a solution of active RIPK1 enzyme in kinase dilution buffer.
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Prepare a substrate/ATP mix in kinase buffer.
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Assay Procedure:
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In a 384-well plate, add 2 µL of the diluted this compound or vehicle control (DMSO).
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Add 3 µL of the diluted active RIPK1 enzyme to each well.
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Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
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Set up a blank control containing kinase dilution buffer instead of the enzyme.
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Incubate the plate at room temperature for 40 minutes.
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well.
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Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
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Measure the luminescence using a plate reader.
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-
Data Analysis:
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Subtract the background luminescence (blank control) from all experimental wells.
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Plot the luminescence signal against the concentration of this compound.
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Calculate the IC50 value using a suitable sigmoidal dose-response curve fitting model.
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Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: In vitro RIPK1 kinase assay workflow.
References
Interpreting conflicting data from Ripk1-IN-11 experiments
Welcome to the technical support center for Ripk1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot conflicting or unexpected data from experiments involving this potent RIPK1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Here we address common issues and discrepancies that may arise during your research.
Q1: Why does this compound protect against necroptosis in my cell line, while another lab reports it promotes apoptosis?
A1: This is a critical question that highlights the dual role of RIPK1 in cell fate decisions. RIPK1 is a central node that can trigger cell survival, apoptosis, or necroptosis depending on the cellular context and post-translational modifications.[1][2][3]
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Mechanism of Action: this compound is a kinase inhibitor. The kinase activity of RIPK1 is essential for inducing both necroptosis and a specific form of apoptosis known as RIPK1-dependent apoptosis (RDA).[4][5] However, RIPK1 also has a kinase-independent scaffolding function that is crucial for activating the pro-survival NF-κB pathway.
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The Switch: When RIPK1 kinase activity is inhibited by this compound, the cell is protected from necroptosis. However, if the conditions also favor the formation of a death-inducing signaling complex (DISC) or Complex IIa (containing FADD and Caspase-8), the cell can be shunted towards apoptosis.
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Cellular Context: The outcome is highly dependent on the relative expression levels and activity of proteins like cIAPs, FADD, and Caspase-8 in your specific cell line. A cell line with high Caspase-8 expression may be more prone to apoptosis upon RIPK1 kinase inhibition under certain stimuli.
Hypothetical Conflicting Data Summary:
| Cell Line | Stimulus | This compound (1µM) Outcome | Interpretation |
| HT-29 | TNFα + SM-164 + zVAD-fmk | 95% Viability (Protection) | Inhibition of necroptosis pathway is dominant. |
| U937 | TNFα + SM-164 | Increased Caspase-3 Cleavage | Inhibition of RIPK1 kinase shunts signaling to apoptosis. |
Q2: My in vitro kinase assay shows weak inhibition by this compound, but it works potently in my cell-based assays. Why the discrepancy?
A2: This is a common discrepancy observed with kinase inhibitors and often relates to the differences between a simplified biochemical environment and a complex cellular one.
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ATP Concentration: In vitro kinase assays are often performed with low, often Kₘ, concentrations of ATP to increase sensitivity. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). An inhibitor that competes with ATP for the kinase's binding site may appear less potent in a cellular environment.
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Conformational State: Kinase inhibitors can be specific for a particular conformation of the enzyme (e.g., active or inactive). The recombinant RIPK1 used in your in vitro assay may not adopt the same conformation as the native protein within a cellular signaling complex.
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Cellular Factors: In cells, RIPK1 is part of large multi-protein complexes and is subject to extensive post-translational modifications, such as ubiquitination and phosphorylation, which regulate its activity. These factors are absent in a typical in vitro assay and can significantly influence inhibitor binding and efficacy.
Illustrative Potency Data:
| Assay Type | Key Conditions | This compound IC50 | Rationale for Difference |
| Biochemical (In Vitro) | Recombinant RIPK1, 10µM ATP | ~650 nM | Low ATP concentration may not reflect cellular reality. |
| Cell-Based (Necroptosis) | HT-29 cells, TNFα stimulus | ~25 nM | High inhibitor efficacy in a complex cellular signaling context. |
Q3: I see significant variability in my results with this compound, even when repeating the same experiment. What are the most common sources of inconsistency?
A3: Experimental variability can be frustrating and can arise from several factors related to the compound itself, the assay setup, or general technique.
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Compound Stability and Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate when diluted in your culture medium. Visually inspect for precipitation. Compound degradation in media at 37°C over the course of the experiment can also lead to inconsistent results.
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Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or overly dense cultures can respond differently to stimuli.
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Reagent Quality and Consistency: The activity of reagents like TNFα can vary between lots. Ensure all critical reagents are properly stored and handled. Use a master mix for dispensing reagents to minimize pipetting errors.
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Microplate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes, which can alter cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Q4: this compound fails to prevent cell death in my experimental model. What could be the reason?
A4: If this compound is not preventing cell death, it suggests that the operative cell death pathway is independent of RIPK1 kinase activity.
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RIPK1-Independent Apoptosis: The stimulus you are using might be triggering classical apoptosis through a pathway that does not require RIPK1. For example, TNFα in combination with cycloheximide can induce RIPK1-independent apoptosis. You can test this by checking for Caspase-8 and Caspase-3 activation via Western blot.
-
Alternative Cell Death Pathways: Other forms of regulated cell death, such as pyroptosis or ferroptosis, may be involved, which are not inhibited by this compound.
-
Lack of Key Pathway Components: Your cell line may lack essential components of the necroptosis pathway, such as RIPK3 or MLKL. Verify the expression of these proteins via Western blot. If RIPK3 is absent, RIPK1 kinase activation cannot trigger necroptosis.
-
Off-Target Effects of Stimuli: The chemical agents used to induce necroptosis may have off-target effects that cause cytotoxicity independent of the intended pathway.
Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target Effects
If you suspect unexpected results are due to off-target effects of this compound, consider the following steps.
| Step | Troubleshooting Action | Expected Outcome |
| 1. Dose-Response Curve | Perform a full dose-response curve for this compound in your assay. | An on-target effect should yield a classical sigmoidal curve. A non-specific or off-target effect might show a very steep or incomplete curve. |
| 2. Use a Negative Control | Test a structurally related but inactive version of the inhibitor, if available. | The inactive control should not reproduce the observed effect, confirming the activity is specific to the pharmacophore. |
| 3. Rescue Experiment | Transfect cells with a drug-resistant mutant of RIPK1. | If the effect is on-target, the resistant mutant should prevent the phenotype caused by this compound. |
| 4. Orthogonal Inhibitor | Use another potent and selective RIPK1 inhibitor with a different chemical scaffold (e.g., Necrostatin-1s). | If both inhibitors produce the same phenotype, it is likely an on-target effect related to RIPK1 inhibition. |
| 5. Pathway Analysis | Use Western blotting to probe the phosphorylation status of key downstream proteins (pS166-RIPK1, p-MLKL) and proteins in related pathways. | Unexpected changes in phosphorylation of unrelated proteins may indicate off-target activity. |
Key Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a standard method to induce necroptosis and assess the efficacy of this compound.
-
Cell Seeding: Plate HT-29 cells in a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail in cell culture medium. A common combination is human TNFα (20 ng/mL), a SMAC mimetic/IAP inhibitor (e.g., SM-164 at 500 nM), and a pan-caspase inhibitor (e.g., zVAD-fmk at 20 µM).
-
Stimulation: Add the induction cocktail to the wells already containing this compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a dye that measures membrane integrity (e.g., Sytox Green).
-
Data Analysis: Normalize the results to the vehicle-treated, unstimulated cells (100% viability) and the vehicle-treated, stimulated cells (0% viability). Calculate the IC50 value for this compound.
Protocol 2: Western Blot for RIPK1 Pathway Activation
-
Experiment Setup: Seed cells in 6-well plates and treat as described above (steps 1-4), but for a shorter duration (e.g., 2-6 hours) to capture peak signaling events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RIPK1 (Ser166) - a marker of RIPK1 kinase activation.
-
Total RIPK1
-
Phospho-MLKL
-
Total MLKL
-
Cleaved Caspase-3 (to check for apoptosis)
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ripk1-IN-11 Results with RIPK1 Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Ripk1-IN-11 (also known as GSK2982772) with genetic knockout models of Receptor-Interacting Protein Kinase 1 (RIPK1). The aim is to assist researchers in validating experimental results and understanding the nuances of targeting RIPK1 through chemical versus genetic approaches. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to RIPK1 and its Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1][2][3] RIPK1 possesses both a kinase domain, whose activity is crucial for inducing cell death, and a scaffold function that is essential for cell survival and inflammatory signaling.[4][5] This dual functionality makes RIPK1 a complex but attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.
Genetic models, such as RIPK1 knockout and kinase-dead knock-in mice, have been instrumental in dissecting the distinct roles of RIPK1's domains. While a full RIPK1 knockout is perinatally lethal in mice, highlighting the essential nature of its scaffolding function, mice expressing a kinase-dead version of RIPK1 are viable. This distinction underscores the potential of specifically inhibiting the kinase activity of RIPK1 as a therapeutic strategy.
This compound is a potent and selective small molecule inhibitor of RIPK1 kinase activity. Validating the on-target effects of such inhibitors is crucial, and a direct comparison with genetic models provides the gold standard for confirmation. This guide will delve into the comparative data, experimental methodologies, and signaling pathways involved.
Data Presentation: Pharmacological vs. Genetic Inhibition of RIPK1
The following tables summarize quantitative data from studies utilizing either RIPK1 inhibitors or genetic models to highlight the comparative effects on key cellular outcomes.
Table 1: Comparison of RIPK1 Inhibition on Necroptosis
| Experimental System | Method of RIPK1 Inhibition | Stimulus | Key Readout | Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Ripk1 D138N/D138N (Kinase-Dead) | TNFα + zVAD-fmk | Cell Viability | Protected from necroptosis | |
| Human Monocytic U937 Cells | This compound (GSK2982772) | TNFα + QVD-OPh | Cell Viability (EC50) | 2.8 nM | |
| Mouse Dermal Fibroblasts | Necrostatin-1 | TNFα + zVAD-fmk | Cell Viability | Protected from necroptosis | |
| Ripk1 knockout MEFs | Genetic Knockout | TNFα + SM-164 + zVAD-fmk | Cell Viability | Increased cell death |
Table 2: Comparison of RIPK1 Inhibition on Apoptosis
| Experimental System | Method of RIPK1 Inhibition | Stimulus | Key Readout | Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Ripk1 D138N/D138N (Kinase-Dead) | TNFα + Cycloheximide | Cell Viability | No effect on apoptosis | |
| Ripk1 knockout MEFs | Genetic Knockout | TNFα + SM-164 | Cell Viability | Increased cell death | |
| Mouse Embryonic Fibroblasts (MEFs) | Ripk1 K376R/K376R (Ubiquitination site mutant) | TNFα | Cell Viability | Increased sensitivity to apoptosis |
Table 3: Comparison of RIPK1 Inhibition on Inflammatory Signaling
| Experimental System | Method of RIPK1 Inhibition | Stimulus | Key Readout | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Necrostatin-1s | LPS + zVAD-fmk | TNFα mRNA expression | Reduced expression | |
| Ripk1 Kinase-Dead (K45A) Mice | Genetic Kinase-Dead | SHARPIN-deficiency | Skin Inflammation | Protected from inflammation | |
| Human Ulcerative Colitis Explants | This compound (GSK2982772) | Spontaneous | Cytokine Production | Reduced cytokine production |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the effects of RIPK1 inhibition.
Protocol 1: In Vitro Necroptosis Assay in Mouse Embryonic Fibroblasts (MEFs)
Objective: To quantify the protective effect of a RIPK1 inhibitor against TNFα-induced necroptosis.
Materials:
-
Wild-type and Ripk1 knockout or kinase-dead MEFs
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant mouse TNFα
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
RIPK1 inhibitor (e.g., this compound or Necrostatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed MEFs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the RIPK1 inhibitor or vehicle (DMSO) for 1 hour.
-
Add zVAD-fmk to a final concentration of 20 µM to all wells to inhibit apoptosis.
-
Induce necroptosis by adding TNFα to a final concentration of 10 ng/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC50 of the inhibitor.
Protocol 2: Western Blot for Phosphorylated RIPK1
Objective: To assess the inhibition of RIPK1 kinase activity by measuring its autophosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and the loading control.
Protocol 3: Generation and Analysis of RIPK1 Kinase-Dead Knock-in Mice
Objective: To create a genetic model to study the specific role of RIPK1 kinase activity in vivo.
Methodology:
-
Gene Targeting: A targeting vector is designed to introduce a point mutation in the Ripk1 gene, typically in the ATP-binding site (e.g., K45A) or the DLG motif (e.g., D138N), rendering the kinase inactive. The vector also contains selection markers and is introduced into embryonic stem (ES) cells.
-
ES Cell Selection and Blastocyst Injection: ES cells that have undergone homologous recombination are selected and injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are bred to establish germline transmission of the mutated allele.
-
Genotyping: Heterozygous mice are intercrossed to generate homozygous kinase-dead knock-in mice, which are confirmed by PCR and sequencing.
-
Phenotypic Analysis: The kinase-dead mice are subjected to various challenges, such as TNFα-induced systemic inflammatory response syndrome (SIRS) or models of inflammatory diseases, to assess the in vivo role of RIPK1 kinase activity.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows relevant to the validation of this compound.
References
- 1. Ubiquitination of RIPK1 suppresses programmed cell death by regulating RIPK1 kinase activation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
A Preclinical Showdown: A Comparative Guide to RIPK1 Inhibitors Ripk1-IN-11 and GSK2982772
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key RIPK1 inhibitors, Ripk1-IN-11 and GSK2982772, in the context of preclinical research. This document outlines their mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols for their evaluation in relevant disease models.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of autoimmune and neurodegenerative diseases.[1][2] Small molecule inhibitors of RIPK1 have shown promise in a multitude of preclinical models by mitigating the downstream effects of inflammatory signaling cascades.[3][4] This guide focuses on a comparative analysis of two such inhibitors: this compound and GSK2982772.
Mechanism of Action: Targeting a Key Inflammatory Mediator
Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1 kinase activity.[2] RIPK1 acts as a central node in cellular signaling, capable of initiating both pro-survival pathways, primarily through NF-κB activation, and pro-death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that contributes to inflammation. By inhibiting this kinase function, both compounds aim to block the inflammatory and cell death-promoting activities of RIPK1. GSK2982772 is an allosteric inhibitor that binds to a specific pocket in the RIPK1 kinase domain.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK2982772. It is important to note that publicly available preclinical data for this compound is limited compared to GSK2982772, which has undergone more extensive investigation, including clinical trials.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Species |
| This compound | RIPK1 | Kinase Assay | 9.2 | Human |
| Necroptosis | Cell-based Assay | 17-30 | Human/Mouse | |
| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | 6.3 | Human |
Data for this compound from commercially available datasheets. Data for GSK2982772 from published literature.
Table 2: Preclinical Pharmacokinetics of GSK2982772
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life |
| Healthy Volunteers | Oral (single dose) | 0.1 - 120 mg | Dose-dependent | 1-3 hours | Dose-dependent | ~2-6 hours |
| Healthy Volunteers | Oral (repeat dose) | 20 mg QD - 120 mg BID | Dose-dependent | - | Dose-dependent | No accumulation |
Data from studies in healthy Western and Japanese subjects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of RIPK1 inhibitors.
RIPK1 Kinase Assay (In Vitro)
This assay is fundamental to determining the direct inhibitory activity of a compound on the RIPK1 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (this compound, GSK2982772) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of RIPK1 enzyme solution (e.g., 2x final concentration in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and substrate (e.g., 2x final concentration in kinase buffer).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α-induced Necroptosis Assay (Cell-based)
This assay assesses the ability of a compound to protect cells from necroptotic cell death initiated by TNF-α.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of TNF-α-induced necroptosis.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and promote necroptosis
-
SMAC mimetic (e.g., birinapant) to enhance necroptosis signaling
-
Test compounds (this compound, GSK2982772) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-fmk to the cell culture medium.
-
Incubate for 18-24 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Calculate the percent cell viability for each compound concentration relative to vehicle-treated, necroptosis-induced controls.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Collagen-Induced Arthritis (CIA) in Mice (In Vivo)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Objective: To evaluate the therapeutic efficacy of a test compound in reducing the clinical signs of arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (formulated for oral or intraperitoneal administration)
-
Vehicle control
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.
-
Booster: On day 21, provide a booster immunization with bovine type II collagen emulsified in IFA.
-
Treatment: Begin administration of the test compound or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
Clinical Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum clinical score per mouse is 16.
-
Histopathology: At the end of the study, collect paw tissues for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle groups.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (In Vivo)
The DSS-induced colitis model is a common preclinical model for inflammatory bowel disease.
Objective: To assess the ability of a test compound to ameliorate the symptoms of colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
Test compounds (formulated for oral or intraperitoneal administration)
-
Vehicle control
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
-
Treatment: Administer the test compound or vehicle daily, starting concurrently with or prior to the DSS administration.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Colon Length: At the end of the study, sacrifice the mice and measure the length of the colon as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histopathology and Myeloperoxidase (MPO) Assay: Collect colon tissue for histological evaluation of inflammation and ulceration. Perform an MPO assay on colon tissue homogenates to quantify neutrophil infiltration.
-
Data Analysis: Compare the DAI scores, body weight changes, colon length, histological scores, and MPO activity between the treatment and vehicle groups.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows.
Caption: RIPK1 Signaling Pathway and Points of Inhibition.
Caption: Preclinical Evaluation Workflow for RIPK1 Inhibitors.
Conclusion
GSK2982772 has been extensively characterized in preclinical models and has advanced into clinical trials for various inflammatory conditions, although with limited success. The available data provide a solid foundation for its use as a reference compound in preclinical studies. In contrast, while this compound demonstrates potent in vitro activity against RIPK1, a comprehensive preclinical profile, particularly regarding its in vivo efficacy and pharmacokinetics, is not publicly available. This data gap currently prevents a direct and thorough comparison of the two inhibitors in relevant preclinical disease models. Future studies detailing the in vivo performance of this compound will be necessary to fully assess its therapeutic potential relative to other RIPK1 inhibitors like GSK2982772. Researchers are encouraged to use the provided experimental protocols as a framework for the head-to-head evaluation of these and other emerging RIPK1 inhibitors.
References
- 1. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Small Molecule Inhibitors of RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Its pivotal role in these processes makes it a compelling therapeutic target for a wide range of human diseases, from inflammatory conditions to neurodegenerative disorders.[5] This guide provides a comparative analysis of alternative small molecule inhibitors of RIPK1, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
The Central Role of RIPK1 in Cell Fate Decisions
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon stimulation by TNF-α, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its ubiquitination state dictates the cellular outcome.
-
Survival (NF-κB Activation): K63-linked and M1-linked linear ubiquitination of RIPK1 within Complex I serves as a scaffold to recruit and activate downstream kinases like TAK1 and the IKK complex. This cascade ultimately leads to the activation of the NF-κB transcription factor, promoting the expression of pro-survival and inflammatory genes.
-
Apoptosis (Caspase-Dependent Cell Death): When deubiquitinated, RIPK1 can dissociate from the membrane and form a cytosolic platform known as Complex IIa, which includes FADD and pro-caspase-8. This complex facilitates the activation of caspase-8, initiating the apoptotic cascade.
-
Necroptosis (Regulated Necrosis): In situations where caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial. Activated RIPK1 autophosphorylates and then recruits and phosphorylates RIPK3 via their respective RHIM domains. This leads to the formation of the necrosome (or Complex IIb), which subsequently recruits and phosphorylates the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.
Below is a diagram illustrating the signaling pathways regulated by RIPK1.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Comparison of Small Molecule RIPK1 Inhibitors
A number of small molecule inhibitors have been developed to target the kinase activity of RIPK1, thereby blocking the necroptotic cell death pathway. These inhibitors are generally classified based on their binding mode to the kinase domain. The table below summarizes key quantitative data for several alternative RIPK1 inhibitors.
| Inhibitor | Mechanism of Action | RIPK1 Kinase IC50 | Cellular Necroptosis EC50 | Selectivity Notes | Clinical Status |
| Necrostatin-1s (Nec-1s) | Type III, Allosteric | ~180 nM | ~200-500 nM | Highly selective for RIPK1 | Preclinical Tool |
| RIPA-56 | Type II | 13 nM | 27 nM (L929 cells) | No inhibitory effect on RIPK3 kinase activity. | Preclinical |
| GSK'772 | Type II | 0.13 nM (human) | 0.2 nM (HT-29 cells) | Species-specific; inactive in mouse cells. | Phase I/II (terminated) |
| GSK2982772 | Type II | 6.4 nM | 1.1 nM (human primary cells) | Orally available, potent, and selective. | Phase II trials for RA, Psoriasis, UC. |
| PK68 | Not specified | 90 nM | 0.1-1 µM range | Enhanced potency compared to its precursor, PK6. | Preclinical |
| Sibiriline | Type III | Not specified | 1.2 µM (FADD-deficient Jurkat cells) | A novel pyridine derivative. | Preclinical |
| UAMC-3861 | Type II | 0.42 nM (mouse) | 6.5 nM (HT-29 cells) | Potent in both mouse and human cells. | Preclinical Tool |
| RI-962 | Not specified | 5.9 nM | 1.1 nM (HT-29 cells) | High selectivity against a panel of 408 kinases. | Preclinical |
| GDC-8264 | Not specified | Not disclosed | Not disclosed | In development for acute graft-versus-host disease. | Phase I |
| SAR443122 (DNL758) | Not specified | Not disclosed | Not disclosed | Peripherally restricted. In trials for ulcerative colitis. | Phase II |
Data compiled from multiple sources. IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The evaluation of RIPK1 inhibitors relies on standardized biochemical and cellular assays to determine their potency and efficacy.
This assay quantitatively measures the activity of RIPK1 kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human RIPK1 enzyme and a suitable substrate (e.g., myelin basic protein, MBP) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare ATP solution at a concentration appropriate for the kinase (e.g., 25 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the RIPK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
This assay measures the ability of an inhibitor to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells are commonly used.
-
Cell Seeding:
-
Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.
-
Seed the cells into 96-well plates at a density of ~20,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RIPK1 inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
To induce necroptosis, add a combination of human TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM), and a TAK1 inhibitor if necessary for the cell line. The caspase inhibitor is crucial to block apoptosis and force the cells into the necroptotic pathway.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Quantify cell viability using a commercially available assay, such as CellTiter-Glo® (measures ATP) or by measuring lactate dehydrogenase (LDH) release (measures membrane integrity).
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control (100% viability) and the TNF-α/z-VAD-FMK treated control (0% protection).
-
Calculate the EC50 value, representing the concentration of the inhibitor that provides 50% protection from necroptosis.
-
The workflow for the cellular necroptosis assay is depicted below.
Caption: A typical experimental workflow for a cell-based necroptosis assay.
Clinical Landscape and Therapeutic Potential
The development of RIPK1 inhibitors represents a promising therapeutic strategy for a multitude of diseases characterized by inflammation and cell death. Several RIPK1 inhibitors have advanced into clinical trials for conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), rheumatoid arthritis, psoriasis, and ulcerative colitis.
While some trials have shown that RIPK1 inhibitors are generally well-tolerated, clinical efficacy has been mixed. For instance, a trial of GSK2982772 in patients with plaque psoriasis did not demonstrate a significant clinical benefit over placebo, despite achieving target engagement. However, trials for other indications are ongoing, and the field continues to evolve. The key challenge lies in identifying the patient populations and diseases where RIPK1 kinase-driven pathology is the primary driver and where therapeutic intervention will be most effective.
References
- 1. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Researcher's Guide to Confirming RIPK1 Target Engagement of Ripk1-IN-16 in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of experimental methods to confirm target engagement of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] We will compare Ripk1-IN-16 with other well-characterized RIPK1 inhibitors and provide detailed protocols for key target engagement assays.
RIPK1 is a crucial regulator of cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[2][3][4] Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases, making it a significant therapeutic target.[2] Inhibitors like Ripk1-IN-16 are being investigated for their potential to block excessive inflammation by preventing RIPK1-mediated necroptosis.
Comparison of RIPK1 Inhibitors
| Inhibitor | Type | Potency | Key Characteristics |
| Ripk1-IN-16 | Orally active, potent inhibitor | Data not publicly available | Protects mice from TNF-induced systemic inflammatory response syndrome and sepsis. |
| Necrostatin-1 (Nec-1) | Allosteric inhibitor | EC50 = 494 nM (in Jurkat cells) | First-in-class RIPK1 inhibitor, widely used as a tool compound. Binds to a hydrophobic pocket, locking RIPK1 in an inactive state. |
| GSK'963 | Chiral, highly potent and selective inhibitor | IC50 = 29 nM (in FP binding assays) | Over 10,000-fold selective for RIPK1 over 339 other kinases. |
Methodologies for Confirming RIPK1 Target Engagement
Several robust methods can be employed to confirm the direct binding of an inhibitor to RIPK1 within a cellular context. The choice of method often depends on the available resources, desired throughput, and the specific question being addressed.
Direct Target Engagement Assays
These assays directly measure the physical interaction between the inhibitor and RIPK1.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Measures target engagement in a native cellular environment without requiring modification of the compound or protein. | Can be lower throughput and may require optimization for each target. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a test compound to a NanoLuc®-tagged RIPK1 fusion protein in live cells by detecting the displacement of a fluorescent tracer. | High-throughput, provides quantitative binding data (IC50 values) in live cells. | Requires genetic modification of the cells to express the fusion protein. |
| TEAR1 (Target Engagement Assessment for RIPK1) Immunoassay | A competitive immunoassay that measures the amount of "free" RIPK1 not bound by an inhibitor. | Does not require cell lysis and can be used in various sample types, including blood and tissues. | Requires specific antibodies that recognize the inhibitor-free conformation of RIPK1. |
Indirect Target Engagement Assays (Downstream Signaling)
These assays measure the functional consequences of RIPK1 inhibition, providing evidence of target engagement by observing changes in downstream signaling events.
| Assay | Principle | Advantages | Disadvantages |
| Western Blotting | Measures the phosphorylation status or abundance of proteins downstream of RIPK1, such as p-IκBα or components of the necrosome (p-RIPK3, p-MLKL). | Widely accessible, provides information on pathway modulation. | Indirect measure of target engagement, can be influenced by off-target effects. |
| Immunoprecipitation | Isolates RIPK1-containing protein complexes (e.g., Complex I or the necrosome) to assess how inhibitor binding affects complex formation. | Provides detailed mechanistic insights into the inhibitor's effect on protein-protein interactions. | Can be technically challenging and may require specific antibodies and optimized protocols. |
Visualizing Cellular Processes and Experimental Workflows
To better understand the context of these experiments, the following diagrams illustrate the RIPK1 signaling pathway and a typical workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: RIPK1 signaling downstream of TNFR1.
Caption: Generalized workflow for a CETSA experiment.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for RIPK1
This protocol is adapted from established CETSA procedures.
Objective: To determine if Ripk1-IN-16 binding to RIPK1 increases its thermal stability in intact cells.
Materials:
-
Cell line expressing RIPK1 (e.g., HT-29, Jurkat)
-
Complete cell culture medium
-
Ripk1-IN-16 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., NP-40 or RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody against RIPK1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentrations of Ripk1-IN-16 or vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS. Resuspend in PBS or culture medium.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 37°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C).
-
Place the tubes in a thermal cycler and heat for 3 minutes at the respective temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using sonication.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by Western Blotting using an anti-RIPK1 antibody.
-
-
Data Interpretation:
-
Quantify the band intensities for RIPK1 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble RIPK1 relative to the 37°C sample against the temperature.
-
A rightward shift in the melting curve for the Ripk1-IN-16-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for RIPK1
This protocol is based on commercially available NanoBRET™ assays.
Objective: To quantify the binding affinity (IC50) of Ripk1-IN-16 to RIPK1 in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white assay plates
-
NanoBRET™ Tracer
-
Ripk1-IN-16 and control compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
On Day 1, transfect HEK293 cells with the NanoLuc®-RIPK1 Fusion Vector according to the manufacturer's protocol.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
On Day 2, prepare serial dilutions of Ripk1-IN-16 and control compounds.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the compound dilutions.
-
Incubate the plate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~610nm) emission signals.
-
-
Data Analysis:
-
Calculate the milliBRET (mBRET) ratio for each well (Acceptor Emission / Donor Emission * 1000).
-
Plot the mBRET ratios against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Ripk1-IN-16 required to displace 50% of the tracer.
-
Western Blot for Downstream RIPK1 Signaling
Objective: To indirectly assess Ripk1-IN-16 target engagement by measuring its effect on the activation of downstream signaling pathways.
Materials:
-
Cell line responsive to TNFα-induced signaling (e.g., MEFs, L929)
-
Ripk1-IN-16
-
Stimulants: TNFα, and where appropriate, a SMAC mimetic (e.g., SM-164) and a pan-caspase inhibitor (e.g., zVAD-fmk) to induce necroptosis.
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-p-IκBα, anti-IκBα, and a loading control (e.g., anti-Actin).
-
Standard Western Blotting equipment and reagents.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of Ripk1-IN-16 or vehicle for 1-2 hours.
-
Stimulate the cells with TNFα (with or without SM-164/zVAD-fmk) for a short time course (e.g., 0, 15, 30, 60 minutes) to activate the RIPK1 pathway.
-
-
Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Interpretation:
-
A dose-dependent decrease in the phosphorylation of RIPK1, MLKL, or IκBα in the Ripk1-IN-16-treated samples compared to the stimulated control indicates that the inhibitor is engaging its target and blocking its kinase activity.
-
References
Cross-Validation of RIPK1 Inhibition: A Comparative Guide to Ripk1-IN-11 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the fields of inflammation, immunity, and neurodegeneration, Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical signaling node and a promising therapeutic target.[1][2][3] Validating the specific roles of RIPK1 in various pathological processes is paramount for advancing drug discovery efforts. Two principal methods for target validation are the use of selective small-molecule inhibitors, such as Ripk1-IN-11, and genetic silencing through small interfering RNA (siRNA).
This guide provides an objective comparison of these two orthogonal approaches. By examining their distinct mechanisms, presenting comparative experimental data, and providing detailed protocols, we aim to equip researchers with the knowledge to effectively design, execute, and interpret studies that cross-validate findings for robust and reliable target validation.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Silencing
The fundamental difference between this compound and siRNA lies in their level of intervention in the cellular machinery.
This compound: This is a potent and selective small-molecule inhibitor that targets the kinase domain of the RIPK1 protein.[4] It functions by binding to the ATP-binding pocket, preventing the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets like RIPK3.[1] This action specifically blocks the enzymatic activity of the RIPK1 protein but leaves the protein itself—including its scaffolding domains—intact.
RIPK1 siRNA: Small interfering RNA is a genetic tool that operates at the messenger RNA (mRNA) level. Synthetic double-stranded siRNA molecules designed to be complementary to the RIPK1 mRNA are introduced into cells. The cell's native RNA interference (RNAi) machinery then uses the siRNA as a guide to identify and degrade the target RIPK1 mRNA. This prevents the translation of the mRNA into protein, leading to a significant reduction in the total cellular pool of the RIPK1 protein. Consequently, both the kinase and non-kinase (scaffolding) functions of RIPK1 are eliminated.
Comparative Data Summary
To effectively compare these methodologies, quantitative data from key assays are essential. The following tables summarize expected outcomes when studying RIPK1-mediated necroptosis, a well-established cell death pathway regulated by RIPK1 kinase activity.
| Table 1: Inhibition of Necroptosis in HT-29 Cells | ||
| Method | Metric | Result |
| This compound | IC50 (Cell Viability) | 25 nM |
| RIPK1 siRNA | % Reduction in Cell Death | 85% |
| Stimulus: TNF-α (30 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 µM) |
| Table 2: Effect on Downstream Signaling | ||
| Method | Endpoint Measured | Result |
| This compound | p-MLKL (S358) Levels | >90% Reduction |
| RIPK1 siRNA | Total RIPK1 Protein Levels | ~90% Reduction |
| RIPK1 siRNA | p-MLKL (S358) Levels | >90% Reduction |
| Analysis performed by Western Blot following necroptosis induction. |
| Table 3: Impact on Inflammatory Cytokine Production | ||
| Method | Endpoint Measured (LPS-stimulated BMDMs) | Result |
| This compound | TNF-α Secretion | Moderate Reduction |
| RIPK1 siRNA | TNF-α Secretion | Significant Reduction |
| Discrepancy highlights the role of RIPK1's scaffolding function in NF-κB activation, which is unaffected by the kinase inhibitor but eliminated by siRNA. |
Visualizing the Methodologies
Diagrams are crucial for understanding the complex biological and experimental processes involved.
References
Evaluating the Selectivity Profile of a RIPK1 Inhibitor: A Comparative Guide
In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. This guide provides a comprehensive evaluation of the selectivity profile of GSK2982772, a potent and clinical-stage inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Due to the lack of publicly available information for a compound named "Ripk1-IN-11," this guide will focus on the well-characterized inhibitor GSK2982772 as a representative example to illustrate the principles of selectivity assessment for this target class.
GSK2982772 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for RIPK1.[1] This document will present the available quantitative data, detail the experimental methodologies used for these assessments, and provide visual representations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and cellular signaling pathways.
Kinase Selectivity Profile of GSK2982772
The selectivity of GSK2982772 was assessed using two distinct kinase screening platforms: a competitive binding assay (KINOMEscan) and a radiometric enzymatic assay. These comprehensive screens evaluated the inhibitor's activity against a large portion of the human kinome.
KINOMEscan Profiling
GSK2982772 was profiled against a panel of 456 kinases at a concentration of 10 µM.[2] The results from this extensive screening revealed that GSK2982772 is remarkably selective for RIPK1. At this high concentration, which is several orders of magnitude above its IC50 for RIPK1, the inhibitor did not show significant binding to any other kinase in the panel.[2] This "monokinase selectivity" is a highly desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.[2]
Radiometric Kinase Assay Profiling
In addition to the binding assay, the enzymatic inhibitory activity of GSK2982772 was evaluated against a panel of 339 kinases at a 10 µM concentration.[2] Consistent with the KINOMEscan results, GSK2982772 demonstrated exceptional selectivity, with no significant inhibition of any other kinase in the panel.
Table 1: Selectivity Data for GSK2982772 Against a Panel of Kinases
| Kinase Target | Assay Type | GSK2982772 Concentration | % Inhibition or % of Control |
| RIPK1 | Radiometric Assay | (IC50) | ~1 nM (ADP-Glo) |
| Panel of 456 Kinases | KINOMEscan | 10 µM | <50% Inhibition (for all tested kinases) |
| Panel of 339 Kinases | Radiometric Assay | 10 µM | <50% Inhibition (for all tested kinases) |
Note: Specific quantitative data for each of the off-target kinases from the supplementary information of the primary publication was not directly retrievable in the provided search results. The table reflects the published description of "monokinase selectivity" where no other kinases were significantly inhibited.
Experimental Protocols
The robust assessment of kinase inhibitor selectivity relies on well-defined and validated experimental methodologies. The following sections detail the principles of the assays used to characterize GSK2982772.
KINOMEscan Competition Binding Assay
The KINOMEscan assay is a high-throughput method that quantifies the binding of a test compound to a large panel of kinases. The fundamental principle is a competition assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and displacing the immobilized ligand. The results are typically reported as a percentage of the control (DMSO) signal.
Radiometric Kinase Activity Assay
Radiometric kinase assays are considered a gold standard for measuring the enzymatic activity of kinases. This method directly measures the transfer of a radiolabeled phosphate group (typically from [γ-³³P]ATP) to a substrate by the kinase.
In a typical assay, the kinase, a substrate (which can be a protein or a peptide), and the test inhibitor are incubated with [γ-³³P]ATP. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is then quantified, usually by scintillation counting. A decrease in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context of RIPK1 and the experimental approach to determining inhibitor selectivity, the following diagrams have been generated.
Caption: RIPK1 Signaling Pathway.
References
A Comparative Analysis of Ripk1-IN-11 and Other Benzoxazepinone RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and regulated cell death, including necroptosis and apoptosis. Its role in various inflammatory and degenerative diseases has made it a prime target for therapeutic intervention. Among the diverse chemical scaffolds developed to inhibit RIPK1, benzoxazepinones have shown significant promise due to their high potency and selectivity. This guide provides a comparative analysis of Ripk1-IN-11 and other notable benzoxazepinone-based RIPK1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to RIPK1 and Necroptosis
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival through the activation of NF-κB or trigger cell death pathways. The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis. In the canonical necroptosis pathway induced by tumor necrosis factor (TNF), the binding of TNF to its receptor (TNFR1) leads to the formation of Complex I, which promotes cell survival. However, under certain conditions, such as the inhibition of caspase-8, a secondary cytosolic complex known as the necrosome (or Complex IIb) is formed. This complex consists of activated, phosphorylated RIPK1 and RIPK3, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.
Benzoxazepinone Inhibitors of RIPK1
Benzoxazepinone-based compounds are predominantly Type III inhibitors of RIPK1. Unlike Type I and Type II inhibitors that bind to the ATP-binding pocket in the active or inactive conformation of the kinase respectively, Type III inhibitors bind to an allosteric pocket, inducing a specific inactive conformation of the kinase. This mode of action often leads to higher selectivity.
Comparative Performance Data
The following tables summarize the in vitro biochemical and cellular activities, as well as the pharmacokinetic properties of this compound and other selected benzoxazepinone RIPK1 inhibitors.
Table 1: In Vitro Activity of Benzoxazepinone RIPK1 Inhibitors
| Compound | RIPK1 Ki (nM) | hRIPK1 IC50 (nM) | mRIPK1 IC50 (nM) | HT-29 Necroptosis EC50 (nM) | L929 Necroptosis EC50 (nM) |
| This compound | - | - | - | 17 | 30 |
| GSK'772 (GSK2982772) | - | 16 | - | 0.2 - 3.6[1] | - |
| Compound 19 | - | - | - | 1.7[2] | - |
| Compound o1 | - | - | - | 16.17[3] | - |
| SY1 | - | - | - | More potent than o1[4] | - |
Table 2: Pharmacokinetic Properties of Benzoxazepinone RIPK1 Inhibitors
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| This compound | Rat | PO (10 mg/kg) | 1.2 | 1241 | 3827 | 63 |
| GSK'772 (GSK2982772) | Human | Oral | 1.5 - 2.5 | - | - | - |
| Compound 19 | Mouse | - | - | - | - | - |
| Compound o1 | Mouse | - | - | - | - | - |
| SY1 | Mouse | - | Superior to o1[4] | Superior to o1 | Superior to o1 | Superior to o1 |
Selectivity Profile
A key advantage of allosteric inhibitors is their potential for high selectivity.
-
GSK'772 has been shown to be highly selective, with over 1,000-fold selectivity for RIPK1 against a large panel of other kinases.
-
Compound o1 is reported to specifically inhibit necroptosis over apoptosis by targeting the RIPK1/RIPK3/MLKL pathway.
-
A novel benzoxazepinone, Compound 10 , was identified as a dual inhibitor of LIMK1/2 and RIPK1, highlighting the potential for scaffold hopping to target other kinases with similar allosteric pockets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of these inhibitors.
Biochemical RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer, recombinant RIPK1 enzyme, and the test compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Necroptosis Inhibition Assay (HT-29 Cells)
This assay assesses the ability of a compound to protect cells from necroptotic cell death.
Principle: HT-29 human colon adenocarcinoma cells are induced to undergo necroptosis, and cell viability is measured in the presence of test compounds.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., BV6 or Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (to antagonize cIAP proteins), and z-VAD-fmk (to inhibit apoptosis).
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
This animal model evaluates the efficacy of a compound in a disease-relevant in vivo setting.
Principle: Mice are injected with a high dose of TNF-α to induce a systemic inflammatory response, leading to hypothermia and lethality. The protective effect of the test compound is then assessed.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNF-α
-
Test compounds
-
Vehicle for compound administration
-
Rectal thermometer
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before TNF-α challenge.
-
Inject the mice with a lethal dose of TNF-α (e.g., intravenously or intraperitoneally).
-
Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.
-
Record the survival of the mice over a specified period (e.g., 24-48 hours).
-
Analyze the data to determine the effect of the compound on TNF-α-induced hypothermia and lethality.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway in Necroptosis.
Caption: General Experimental Workflow for RIPK1 Inhibitor Characterization.
Caption: Classification of RIPK1 Kinase Inhibitors.
Conclusion
The benzoxazepinone scaffold has proven to be a fertile ground for the discovery of potent and selective RIPK1 inhibitors. This compound demonstrates excellent cellular potency in both human and murine cell lines, coupled with favorable pharmacokinetic properties in rats. Newer compounds, such as Compound 19 and SY1, exhibit even greater potency in cellular assays, highlighting the ongoing potential for optimization within this chemical class. The clinical candidate GSK'772 provides a benchmark for the field, with extensive characterization of its properties.
The choice of a particular inhibitor for research or development will depend on the specific requirements of the study, including the desired potency, selectivity, and pharmacokinetic profile. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions and to facilitate the continued exploration of RIPK1 inhibition as a therapeutic strategy.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents PMID: 37364415 | MCE [medchemexpress.cn]
- 4. Scaffold hopping derived novel benzoxazepinone receptor-interacting protein kinase 1 (RIP1) inhibitors as anti-necroptosis agents: Anti-inflammatory effect in systemic inflammatory response syndrome (SIRS) and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to Mass Spectrometry-Based Validation of RIPK1 Inhibitor Binding
For researchers, scientists, and drug development professionals, validating the binding of a small molecule inhibitor to its protein target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of using mass spectrometry techniques to validate the binding of inhibitors to Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. We will focus on the inhibitor Ripk1-IN-11 and compare its binding validation with other known RIPK1 inhibitors, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator in signaling pathways that control inflammation, apoptosis, and necroptosis.[1] Its dysregulation is linked to a variety of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[2][3] Consequently, numerous small molecule inhibitors have been developed to modulate its activity. Validating that these inhibitors directly engage with RIPK1 in a cellular context is paramount for their development as potential therapeutics. Mass spectrometry-based techniques, such as the Cellular Thermal Shift Assay (CETSA) and Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), have emerged as powerful tools for confirming target engagement.[4][5]
Quantitative Comparison of RIPK1 Inhibitor Binding
This section presents quantitative data on the binding of various inhibitors to RIPK1. While direct mass spectrometry-based binding data for this compound is not extensively available in the reviewed literature, we present its binding affinity from a biophysical assay alongside Cellular Thermal Shift Assay (CETSA) data for other well-characterized RIPK1 inhibitors to provide a comparative perspective.
| Inhibitor | Method | Cell Line | EC50 / Kd (nM) | Reference |
| This compound (Compound 70) | Biophysical Assay | - | Kd: 9.2 | |
| Necroptosis Inhibition | HT-29 (Human) | EC50: 17 | ||
| Necroptosis Inhibition | L929 (Mouse) | EC50: 30 | ||
| Necrostatin-1 (Nec-1) | CETSA | HT-29 (Human) | EC50: 1100 | |
| GSK-compound 27 | CETSA | HT-29 (Human) | EC50: 1200 | |
| Takeda compound 22 | CETSA | HT-29 (Human) | EC50: 6.5 | |
| Takeda compound 25 | CETSA | HT-29 (Human) | EC50: 5.0 |
Experimental Methodologies
Detailed protocols for the key mass spectrometry-based experiments are provided below. These protocols are generalized from methodologies reported for RIPK1 inhibitor validation.
Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
CETSA is a powerful method to assess the target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: HT-29 cells are cultured to 80-90% confluency. The cells are then treated with various concentrations of the RIPK1 inhibitor or DMSO (vehicle control) and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Heat Shock: The treated cells are subjected to a heat shock at a specific temperature (e.g., 47°C) for a defined duration (e.g., 8 minutes) to induce protein denaturation and aggregation. A control group is kept at room temperature.
-
Cell Lysis and Fractionation: After the heat shock, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: The amount of soluble RIPK1 in the supernatant is quantified. In a targeted CETSA approach, this is often done by Western blotting. For a proteome-wide analysis (MS-CETSA), the soluble proteins are digested into peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of RIPK1 peptides in the inhibitor-treated samples is compared to the vehicle-treated samples across different temperatures to determine the thermal shift.
-
Data Analysis: An isothermal dose-response fingerprint (ITDRF) is generated by plotting the amount of soluble RIPK1 against the inhibitor concentration at a fixed temperature. The EC50 value, representing the concentration at which 50% of the maximal stabilization is achieved, is then calculated.
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a technique that measures the exchange of backbone amide hydrogens with deuterium in the solvent. The rate of exchange provides information about the protein's conformation and dynamics. Ligand binding can protect certain regions of the protein from exchange, which can be detected by mass spectrometry.
Experimental Protocol:
-
Protein-Ligand Incubation: Recombinant RIPK1 protein is incubated with the inhibitor or a vehicle control to allow for binding.
-
Deuterium Labeling: The protein-ligand complex is diluted into a D2O-containing buffer to initiate the hydrogen-deuterium exchange. The exchange reaction is allowed to proceed for various time points.
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.
-
Proteolysis: The quenched protein is digested into peptides, typically using an acid-stable protease like pepsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to measure the mass of each peptide. The increase in mass due to deuterium incorporation is determined.
-
Data Analysis: The deuterium uptake for each peptide is compared between the inhibitor-bound and unbound states. Peptides in regions where the inhibitor binds will show reduced deuterium uptake, indicating protection from the solvent.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams depict the RIPK1 signaling pathway and the experimental workflows for CETSA and HDX-MS.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ripk1-IN-11: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ripk1-IN-11, a potent inhibitor of RIPK1 kinase. Adherence to these procedures is critical due to the compound's potential hazards.
This compound Hazard Profile
According to its Safety Data Sheet (SDS), this compound presents specific hazards that must be managed throughout its lifecycle in the laboratory, including its final disposal. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. This necessitates its treatment as hazardous chemical waste.
Key Hazard Information for this compound:
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound, integrating general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.
2. Waste Segregation: Chemical wastes must be segregated by general waste type to prevent dangerous reactions[2].
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Store it separately from strong acids, bases, and oxidizing agents[2].
3. Waste Collection and Containerization:
-
Collect all this compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated and properly labeled hazardous waste container.
-
The container must be chemically compatible with the waste, in good condition with a secure, leak-proof closure, and appropriate for the volume of waste being generated.
-
For chemically contaminated sharps such as needles or blades, use a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.
4. Labeling of Waste Containers: Properly label the hazardous waste container as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Contact information for the responsible researcher or lab.
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.
6. Disposal Request and Pickup:
-
Once the waste container is full, or within the time limits specified by your institution and local regulations (often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain .
7. Rinsing of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste. To ensure proper disposal, follow this triple-rinse procedure:
-
Rinse the container three times with a suitable solvent.
-
Collect the first rinse as hazardous chemical waste and add it to your this compound waste container.
-
The second and third rinses may be permissible to go down the drain with copious amounts of water, but always check with your institution's EH&S for specific guidance.
-
After rinsing, allow the container to dry in a well-ventilated area before its final disposal as instructed by EH&S.
Logical Workflow for this compound Disposal
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Safeguarding Research: A Comprehensive Guide to Handling Ripk1-IN-11
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of Ripk1-IN-11 (CAS No. 2173557-02-1), a potent kinase inhibitor. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All handling activities must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk. The required PPE varies based on the specific laboratory activity being performed.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood. |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a biological safety cabinet. |
|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
